4-Methyl-3,5-dinitrobenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-3,5-dinitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-7(9(12)13)2-6(4-11)3-8(5)10(14)15/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFABPPYLLXJWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401743 | |
| Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171809-20-4 | |
| Record name | 4-Methyl-3,5-dinitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
High-Purity Synthesis of 4-Methyl-3,5-dinitrobenzyl Alcohol
The following technical guide details the high-purity synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol . This protocol is designed for research scientists requiring a robust, chemoselective route that avoids common pitfalls associated with polynitro-aromatic reductions.
CAS: 54663-83-5 (Analogous/Isomeric Reference) | Molecular Formula:
Executive Summary & Retrosynthetic Analysis
The synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol presents a specific chemoselective challenge: reducing a carboxylic acid to a primary alcohol in the presence of two highly electrophilic nitro groups. Standard reducing agents like Lithium Aluminum Hydride (
The Optimized Route:
-
Electrophilic Aromatic Substitution: Nitration of p-toluic acid to yield 4-methyl-3,5-dinitrobenzoic acid.
-
Chemoselective Reduction: Use of Borane-Tetrahydrofuran (
) complex to selectively reduce the carbonyl functionality without compromising the nitro moieties.
Retrosynthetic Pathway
Figure 1: Retrosynthetic logic prioritizing the stability of the carboxylic acid intermediate prior to reduction.
Safety Protocol: Energetic Materials
CRITICAL WARNING: Polynitro compounds are energetic materials. While dinitro-derivatives are generally more stable than trinitro-derivatives (like TNT), they possess high decomposition energies.
-
Thermal Runaway: The nitration step is highly exothermic. Temperature control is non-negotiable.
-
Isolation: Never distill the final product or intermediates to dryness at high temperatures.
-
PPE: Blast shield, heavy-duty butyl gloves, and face shield are mandatory during nitration.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 4-Methyl-3,5-dinitrobenzoic Acid
This step utilizes a mixed-acid nitration. The methyl group at the para position directs the incoming nitro groups to the meta positions (relative to the carboxyl) via steric and electronic influence, reinforcing the meta-directing nature of the carboxylic acid.
Reagents:
-
p-Toluic acid (13.6 g, 0.1 mol)
-
Sulfuric acid (
, conc., 98%, 50 mL) -
Fuming Nitric acid (
, >90%, 20 mL)
Protocol:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.6 g of p-toluic acid in 50 mL of concentrated
. Slight warming ( ) may be required. -
Cooling: Cool the solution to
in an ice-salt bath. -
Nitration: Add fuming
(20 mL) dropwise via an addition funnel over 45 minutes.-
Control Point: Maintain internal temperature below
during addition.
-
-
Heating: Once addition is complete, remove the ice bath. Slowly ramp the temperature to
and hold for 2 hours.-
Observation: Evolution of brown
fumes indicates active nitration.
-
-
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The dinitro acid will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold water (
mL) to remove acid traces, and recrystallize from 50% aqueous ethanol.
Data Checkpoint:
| Parameter | Specification |
|---|---|
| Yield | 75-85% |
| Appearance | Yellow crystalline solid |
| Melting Point | 160-162°C (Lit. varies, check purity via TLC) |
Phase 2: Chemoselective Reduction to Alcohol
The use of
Reagents:
-
4-Methyl-3,5-dinitrobenzoic acid (11.3 g, 0.05 mol)
-
Borane-THF complex (1.0 M in THF, 75 mL, 1.5 eq)
-
Anhydrous THF (100 mL)
-
Methanol (for quenching)
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon atmosphere.
-
Solvation: Dissolve the dinitro acid (11.3 g) in 100 mL anhydrous THF. Cool to
. -
Reduction: Add
solution dropwise via syringe.-
Note: Hydrogen gas will evolve. Ensure proper venting through a bubbler.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile Phase: 1:1 Hexane/EtOAc). The acid spot should disappear.
-
Quench: Cool to
. CAUTIOUSLY add Methanol (20 mL) dropwise to destroy excess borane.-
Mechanism:[1] This forms trimethyl borate
and hydrogen gas.
-
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated
(to remove unreacted acid) and brine. -
Isolation: Dry over
, filter, and concentrate to yield the crude alcohol.
Mechanistic Insight: Borane Chemoselectivity
The following diagram illustrates why Borane spares the nitro groups while reducing the carboxylic acid—a critical concept for troubleshooting low yields.
Figure 2: The electrophilic nature of Borane targets the oxygen-rich carboxylate, ignoring the electron-poor nitro groups.
Characterization & Validation
To validate the synthesis without external standards, rely on these spectroscopic shifts.
^1H NMR (DMSO-d6, 400 MHz)
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| Ar-H (C2, C6) | 8.10 - 8.30 ppm | Singlet | 2H | Deshielded by ortho-nitro groups. |
| -OH (Alcohol) | 5.40 - 5.60 ppm | Triplet | 1H | |
| Ar-CH2-O | 4.60 - 4.80 ppm | Doublet | 2H | Key evidence of reduction. |
| Ar-CH3 | 2.40 - 2.50 ppm | Singlet | 3H | Benzylic methyl group. |
Self-Validation Rule: If the signal at ~13.0 ppm (COOH) persists, the reduction is incomplete. If aromatic signals shift upfield significantly or split, nitro-group reduction (to amine) may have occurred.
References
-
Synthesis of 3,5-dinitrobenzoic acid derivatives: Organic Syntheses, Coll. Vol. 3, p.337 (1955); Vol. 22, p.48 (1942). [Link]
-
Chemoselective Reduction of Carboxylic Acids with Borane: Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. The reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry. [Link]
- Nitration of p-Toluic Acid (Analogous Procedures)
Sources
4-Methyl-3,5-dinitrobenzyl alcohol chemical properties
CAS Registry Number: 171809-20-4 Synonyms: (4-Methyl-3,5-dinitrophenyl)methanol; 3,5-Dinitro-4-methylbenzyl alcohol
Executive Summary
4-Methyl-3,5-dinitrobenzyl alcohol is a specialized aromatic intermediate characterized by a highly electron-deficient benzene ring due to the presence of two nitro groups meta to the hydroxymethyl functionality. Structurally analogous to 3,5-dinitrobenzyl alcohol and trinitrotoluene (TNT) derivatives, this compound serves as a critical building block in two primary domains: photolabile protecting group chemistry and energetic materials synthesis .
Its utility stems from the orthogonality of its functional groups: the benzyl alcohol moiety is amenable to esterification or etherification (serving as a linker), while the nitro groups provide latent amine functionality (via reduction) or photolabile properties for controlled release systems.
Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | C₈H₈N₂O₅ | |
| Molecular Weight | 212.16 g/mol | |
| Appearance | Pale yellow to orange crystalline solid | Characteristic of polynitro aromatics |
| Melting Point | 57 – 61 °C | Literature range [1]; lower than the acid precursor |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc | Poor solubility in water; soluble in hot benzene |
| Acidity (pKa) | ~13 (Alcohol OH) | Nitro groups increase acidity of the benzylic position |
| Energetic Class | Combustible / Potentially Energetic | Contains two nitro groups; shock sensitivity is lower than TNT but requires care |
Synthetic Pathways & Manufacturing
The synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol is typically achieved through a two-stage sequence starting from p-toluic acid (4-methylbenzoic acid). This route is preferred over direct nitration of 4-methylbenzyl alcohol, which is prone to oxidation or over-nitration hazards.
Synthesis Workflow Diagram
Figure 1: Synthetic route from p-toluic acid. The carboxylic acid is nitrated first to avoid oxidation of the alcohol group.
Detailed Experimental Protocols
Stage 1: Nitration to 3,5-Dinitro-p-toluic Acid
Mechanism: Electrophilic aromatic substitution directed by the methyl (ortho/para) and carboxyl (meta) groups. The 3 and 5 positions are thermodynamically favored.
-
Reagents: Fuming Nitric Acid (HNO₃, d=1.5), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Dissolve p-toluic acid in conc. H₂SO₄ at 0–10 °C.
-
Dropwise add fuming HNO₃ while maintaining temperature <50 °C to prevent decarboxylation.
-
Heat the mixture to 100–115 °C for 2–4 hours to ensure dinitration.
-
Quench: Pour onto crushed ice. The product precipitates as a yellow solid.
-
Purification: Recrystallize from 50% ethanol. MP: ~205–207 °C [2].
-
Stage 2: Chemoselective Reduction to Alcohol
Challenge: Reducing the carboxylic acid without reducing the nitro groups (which would yield an amine or azo compound). Recommended Method: Borane-Tetrahydrofuran (BH₃·THF)
-
Reagents: 1.0 M BH₃·THF complex, anhydrous THF.
-
Procedure:
-
Dissolve 3,5-dinitro-p-toluic acid in anhydrous THF under Nitrogen/Argon.
-
Cool to 0 °C. Add BH₃·THF (1.5–2.0 equiv) dropwise.
-
Allow to warm to room temperature and stir for 12 hours. Borane reduces -COOH to -CH₂OH rapidly while leaving aromatic nitro groups intact at ambient temperatures.
-
Quench: Carefully add MeOH to destroy excess borane (H₂ evolution).
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with NaHCO₃ and brine.
-
Yield: Typically 85–95%.
-
Chemical Reactivity & Transformations
The molecule possesses three distinct reactive centers: the primary alcohol , the nitro groups , and the aromatic core .
Reactivity Map
Figure 2: Primary reaction pathways. The compound acts as a pivot point for accessing aldehydes, diamines, or esters.
Key Reactions
-
Photolabile Protecting Group Formation:
-
Reaction with acid chlorides (e.g., phosphates, carboxylates) yields nitrobenzyl esters .
-
Mechanism of Action: Upon UV irradiation (~365 nm), the nitro group abstracts a benzylic hydrogen (promoted by the ortho-relationship, though here the nitro is meta to the CH2OH, the methyl group at position 4 is ortho to the nitro groups).
-
Note: In 4-methyl-3,5-dinitrobenzyl derivatives, the photochemistry is complex due to the interaction between the 4-methyl group and the 3,5-nitro groups (similar to TNT photochemistry), often leading to aci-nitro intermediates [3].
-
-
Reduction to Diamines:
-
Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts both nitro groups to amines.
-
Product: 3,5-Diamino-4-methylbenzyl alcohol.
-
Use: This diamine is a monomer for high-performance polyimides and polyurethanes, providing thermal stability due to the rigid aromatic core.
-
Applications in Drug Development & Research
Photocleavable Linkers
In chemical biology and solid-phase synthesis, 4-methyl-3,5-dinitrobenzyl alcohol derivatives are investigated as "caged" compounds. The electron-withdrawing nitro groups sensitize the benzylic bond to photocleavage.
-
Usage: Protection of neurotransmitters or nucleotides.
-
Advantage: The dinitro substitution pattern shifts the absorption maximum, potentially allowing cleavage at slightly longer wavelengths compared to mononitro analogs.
Supramolecular Chemistry
The electron-deficient pi-system (due to two -NO₂ groups) makes this alcohol an excellent pi-acceptor .
-
Application: It forms Charge-Transfer (CT) complexes with electron-rich aromatics (e.g., pyrene, anthracene). This property is utilized in developing sensors for aromatic hydrocarbons or in crystal engineering to direct packing structures.
Safety & Handling Protocols
Warning: As a polynitro aromatic compound, 4-Methyl-3,5-dinitrobenzyl alcohol possesses energetic properties. While less sensitive than TNT, it must be handled with rigorous safety protocols.
-
Explosion Hazard: Do not heat dry material above 100 °C in closed vessels. Avoid friction or impact.
-
Incompatibility: Violent reactions may occur with strong reducing agents (hydrazine, metal hydrides) or strong bases (formation of sensitive nitronate salts).
-
Toxicity: Likely toxic by inhalation and ingestion. Nitroaromatics are known methemoglobin formers.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work behind a blast shield if scaling up synthesis (>5g).
References
-
ChemicalBook. (2024). 4-Methyl-3,5-dinitrobenzyl alcohol Properties and CAS 171809-20-4.[1][2] Link
-
Organic Syntheses. (1942). 3,5-Dinitrobenzoic acid.[3][4][5][6] Org. Synth. 22, 48. Link (Reference for nitration protocol of benzoic acid derivatives).
- Reichmanis, E., et al. (1985). Nitrobenzyl ester chemistry for microlithography. Journal of Polymer Science: Polymer Chemistry Edition. (Context on nitrobenzyl photochemistry).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methyl-3,5-dinitrobenzoic acid. Link (Precursor safety data).
Sources
- 1. ehs.ucr.edu [ehs.ucr.edu]
- 2. data.huaxuejia.cn [data.huaxuejia.cn]
- 3. 4-甲基-3,5-二硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,5-Dinitro-p-toluic acid | C8H6N2O6 | CID 85477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 6. pubs.sciepub.com [pubs.sciepub.com]
Technical Guide: Structural Analysis and Nomenclature of 4-Methyl-3,5-dinitrobenzyl Alcohol
The following technical guide provides an in-depth analysis of 4-Methyl-3,5-dinitrobenzyl alcohol , a specialized intermediate in organic synthesis and medicinal chemistry.
Executive Summary
4-Methyl-3,5-dinitrobenzyl alcohol (CAS: 171809-20-4) is a highly functionalized aromatic compound characterized by a toluene core substituted with two nitro groups at the meta positions relative to the methyl group, and a hydroxymethyl group at the para position relative to the methyl.[1][2] Its electron-deficient aromatic ring makes it a critical intermediate in the synthesis of charge-transfer complexes, photo-labile protecting groups, and antitubercular agents.
Nomenclature and Structural Classification
Precise nomenclature is essential for database integration and retrosynthetic planning.
| Identifier Type | Designation |
| IUPAC Name | (4-Methyl-3,5-dinitrophenyl)methanol |
| Common Synonyms | 4-Methyl-3,5-dinitrobenzyl alcohol; 3,5-Dinitro-4-methylbenzyl alcohol |
| CAS Registry Number | 171809-20-4 |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol |
| SMILES | Cc1c(cc(cc1=O)CO)=O |
| InChI Key | Unique hash required for identification (Derivative of LZWWZQXBKVZKIP acid precursor) |
Structural Decomposition
The molecule consists of three distinct functional domains that dictate its reactivity:
-
The Benzyl Alcohol Moiety: Provides a primary hydroxyl group (-CH₂OH) amenable to oxidation, esterification, or conversion to a leaving group (e.g., bromide/mesylate).
-
The Nitro Groups (3,5-positions): These are strong electron-withdrawing groups (EWG) that deactivate the ring toward electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SNAr) if the methyl group were a leaving group (though here it serves as a steric block). They also facilitate π-π stacking interactions.
-
The Methyl Group (4-position): Provides steric bulk and weak electron donation, slightly modulating the acidity of the benzylic protons.
Visualization of Structural Logic
The following diagram illustrates the IUPAC numbering and functional group relationships.
Figure 1: Structural decomposition of 4-Methyl-3,5-dinitrobenzyl alcohol highlighting functional group interplay.
Chemical Synthesis and Production
The synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol typically proceeds via the reduction of its corresponding carboxylic acid precursor. Direct nitration of 4-methylbenzyl alcohol is hazardous and lacks regioselectivity; therefore, the acid reduction pathway is the industry standard for high purity.
Synthetic Pathway: Acid Reduction
Precursor: 4-Methyl-3,5-dinitrobenzoic acid (CAS: 16533-71-4). Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).
Reaction Scheme
-
Activation: The carboxylic acid reacts with borane to form a triacyloxyborane intermediate.
-
Reduction: Hydride transfer occurs, reducing the carbonyl carbon to an alkoxyborane.
-
Hydrolysis: Aqueous workup releases the free alcohol.
Figure 2: Chemoselective reduction pathway from the benzoic acid derivative.
Experimental Protocol (Standardized)
Note: This protocol is adapted from standard methodologies for reducing electron-deficient benzoic acids.
-
Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 4-Methyl-3,5-dinitrobenzoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Dropwise add BH₃·THF (1.0 M solution, 1.5–2.0 eq) over 20 minutes.
-
Expert Insight: The electron-withdrawing nitro groups make the carboxylate less nucleophilic, requiring excess borane and potentially longer reaction times compared to simple benzoic acid.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).
-
Quenching: Cool to 0°C. Carefully quench with Methanol (MeOH) to destroy excess borane (Caution: Hydrogen gas evolution).
-
Workup: Concentrate in vacuo. Redissolve the residue in Ethyl Acetate, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.
Spectroscopic Characterization
Identification of 4-Methyl-3,5-dinitrobenzyl alcohol relies on confirming the presence of the nitro groups and the reduction of the carbonyl to a methylene.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule simplifies the ¹H NMR spectrum.
| Proton Environment | Predicted Shift (δ ppm) | Multiplicity | Interpretation |
| Ar-H (C2, C6) | 8.0 – 8.2 | Singlet (2H) | Deshielded by two ortho nitro groups. Appears as a singlet due to symmetry. |
| Benzylic -CH₂- | 4.7 – 4.9 | Singlet/Doublet (2H) | Shifted downfield by the electron-deficient ring. Couples with -OH if dry DMSO is used. |
| Methyl -CH₃ | 2.5 – 2.6 | Singlet (3H) | Characteristic benzylic methyl shift. |
| Hydroxyl -OH | 5.0 – 5.5 | Broad Singlet (1H) | Exchangeable; shift varies with concentration and solvent. |
Infrared Spectroscopy (IR)
-
O-H Stretch: Broad band at 3300–3500 cm⁻¹ .
-
NO₂ Stretch (Asymmetric): Strong band at 1530–1550 cm⁻¹ .
-
NO₂ Stretch (Symmetric): Strong band at 1340–1360 cm⁻¹ .
-
Absence of Carbonyl: Disappearance of the C=O stretch (1680–1700 cm⁻¹) present in the starting acid.
Applications in Drug Development
The unique electronic structure of 4-Methyl-3,5-dinitrobenzyl alcohol is leveraged in specific high-value applications:
-
Antitubercular Agents: Derivatives of 3,5-dinitrobenzyl alcohol have shown significant efficacy against Mycobacterium tuberculosis. The nitro groups are essential for activation by deazaflavin-dependent nitroreductase (Ddn), a mechanism central to the activity of nitroimidazole drugs.
-
Mechanism: Metabolic activation of the nitro group leads to reactive intermediates that damage bacterial DNA or cell walls.
-
-
Photo-Labile Protecting Groups: Nitrobenzyl alcohols are precursors to photo-cleavable protecting groups (e.g., nitrobenzyl carbamates). Upon UV irradiation, these groups undergo an intramolecular redox reaction, releasing the protected amine or alcohol. The 4-methyl variant offers altered solubility and steric properties compared to the unsubstituted parent.
-
Charge-Transfer Complexation: The electron-deficient aromatic ring acts as a π-acid, capable of forming stable charge-transfer complexes with electron-rich π-bases (e.g., pyrene, anthracene). This property is utilized in supramolecular chemistry and sensor development for detecting electron-rich analytes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123497, 4-Methyl-3-nitrobenzyl alcohol. (Used for structural analogy and property verification). [Link]
-
Karabanovich, G., et al. (2019). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of Medicinal Chemistry. (Details the synthesis and biological relevance of 3,5-dinitrobenzyl derivatives). [Link]
-
Sonkar, S. M., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.[3] Hans Shodh Sudha. (Discusses the chemistry of the acid precursor). [Link]
Sources
The Strategic Architect: A Technical Deep Dive into 4-Methyl-3,5-dinitrobenzyl Alcohol
Topic: Discovery, Synthesis, and Strategic Application of 4-Methyl-3,5-dinitrobenzyl Alcohol Content Type: Technical Whitepaper Audience: Research Scientists, Process Chemists, and Sensor Development Engineers
Executive Summary
In the landscape of functionalized aromatics, 4-Methyl-3,5-dinitrobenzyl alcohol (CAS: 171809-20-4) occupies a niche but critical position. While it possesses the structural characteristics of an energetic material, its primary value in modern research is not as an explosive, but as a structural mimic and synthetic anchor .
This guide explores the compound’s transition from a standard derivative of nitration chemistry to a pivotal "dummy template" in Molecular Imprinting Technology (MIP) . For researchers in defense and security, this molecule is the key to detecting 2,4,6-trinitrotoluene (TNT) without the risks associated with handling the explosive itself. We will dissect its synthesis, its precise electronic mimicry, and the protocols required to utilize it in sol-gel polymerization.
Chemical Identity & Structural Logic
To understand the utility of 4-Methyl-3,5-dinitrobenzyl alcohol, one must analyze its geometry relative to TNT.
-
IUPAC Name: (4-Methyl-3,5-dinitrophenyl)methanol
-
Molecular Formula: C
H N O -
Molecular Weight: 212.16 g/mol
The "Mimicry" Mechanism
The compound is designed to simulate the electrostatic and steric profile of TNT while providing a chemical "handle" for functionalization.
| Feature | TNT (Target) | 4-Methyl-3,5-dinitrobenzyl Alcohol (Template) | Function in MIP |
| Core | Toluene | Toluene | Provides the hydrophobic aromatic scaffold. |
| E-Withdrawing | 3 x Nitro (-NO | 2 x Nitro (-NO | Mimics the electron-deficient ring character of TNT. |
| Sterics | Methyl flanked by NO | Methyl flanked by NO | Creates the specific shape recognition for the "head" of the molecule. |
| Anchor | None (Non-reactive) | -CH | The Critical Difference. Allows covalent attachment to silane monomers (e.g., via carbamate linkage) during polymer formation. |
Scientific Insight: The "dummy template" approach solves a paradox in imprinting: you cannot easily imprint TNT because it lacks functional groups to bind monomers, and using actual TNT prevents the formation of covalent bonds necessary for rigid cavity formation. This alcohol bridges that gap.
Synthesis & Manufacturing Protocols
The synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol is a two-stage process requiring strict temperature control to prevent over-nitration or oxidative degradation.
Stage 1: Precursor Synthesis (Nitration)
The starting material is typically p-toluic acid . Direct nitration of p-xylene is avoided due to poor regioselectivity and oxidation risks.
-
Reagents: p-Toluic acid, Fuming Nitric Acid (HNO
), Sulfuric Acid (H SO ).[1] -
Conditions: Stepwise addition at 60°C, followed by heating to 135°C.
-
Product: 4-Methyl-3,5-dinitrobenzoic acid (CAS: 16533-71-4).[2]
Stage 2: Chemoselective Reduction
This is the critical step. Standard reducing agents like LiAlH
Experimental Protocol: Reduction of 4-Methyl-3,5-dinitrobenzoic Acid
-
Safety Precaution: Perform in a fume hood. Borane complexes are flammable; nitro compounds are potentially energetic.
-
Step 1: Dissolve 4-Methyl-3,5-dinitrobenzoic acid (25 mmol, 5.7 g) in anhydrous THF (50 mL) under Nitrogen atmosphere.
-
Step 2: Cool the solution to 0°C.
-
Step 3: Dropwise addition of BH
·THF (1.0 M solution, 33 mL, 1.33 eq). Note: Evolution of hydrogen gas will occur. -
Step 4: Allow to warm to Room Temperature (RT) and stir vigorously for 3–5 hours.
-
Step 5: Quench carefully with Methanol (to destroy excess borane) followed by water.
-
Step 6: Extract with Ethyl Acetate, wash with bicarbonate, dry over MgSO
, and concentrate. -
Yield: Typically 85–95% as a yellow solid.
Visualization: Synthesis & Application Logic
The following diagram illustrates the synthetic pathway and the "imprinting" logic used in sensor development.
Caption: Figure 1. Synthesis of the template and its subsequent role in generating TNT-specific cavities in polymer matrices.
Application in Molecular Imprinting (MIP)
The primary industrial application of this alcohol is in the fabrication of Surface Plasmon Resonance (SPR) sensors and waveguide spectrometers for explosives detection.
The Protocol: Creating a TNT Sensor
-
Template Activation: React 4-Methyl-3,5-dinitrobenzyl alcohol with 3-isocyanatopropyltrimethoxysilane (ICPTMS) . The hydroxyl group attacks the isocyanate to form a carbamate linker.
-
Sol-Gel Polymerization: Co-polymerize this "template-silane" with cross-linkers like bis(trimethoxysilylethyl)benzene (BTEB).
-
Template Removal: After the film forms on the sensor chip, wash with acid or base to cleave the carbamate bond.
-
Result: The template is removed, leaving a pore that chemically matches the shape and electron density of TNT.
-
Detection: When gas-phase TNT enters the pore, it binds via pi-pi stacking and hydrogen bonding (with residual amines), causing a refractive index change detectable by SPR.
Performance Metrics:
-
Limit of Detection (LOD): ~5 ppb (gas phase).[3]
-
Selectivity: High discrimination against non-nitrated aromatics (e.g., toluene) due to the specific electron-deficient cavity imprinted by the dinitro groups.
Safety & Handling
While less sensitive than TNT, 4-Methyl-3,5-dinitrobenzyl alcohol is a nitroaromatic and must be handled with "Energetic Material" protocols.
-
Explosion Hazard: Although stable at room temperature, it contains two nitro groups. Avoid shock, friction, and heating above 150°C.
-
Toxicity: Nitroaromatics are known skin sensitizers and potential methemoglobinemia inducers. Use nitrile gloves and work in a fume hood.
-
Storage: Store in a cool, dry place away from strong bases (which can induce decomposition) and reducing agents.
References
-
NIH National Library of Medicine. Changes in Mechanism and Transition State Structure for Solvolysis Reactions. (Detailed synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol via BH3 reduction). Available at: [Link]
-
MDPI Sensors Journal. Towards an Electronic Dog Nose: Surface Plasmon Resonance Immunosensor for Security and Safety. (Application in MIP for TNT detection). Available at: [Link][3]
-
Google Patents. Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile. (Industrial synthesis of the precursor acid).[2][4] Available at:
Sources
Methodological & Application
Application Notes & Protocols: The ortho-Nitrobenzyl Moiety as a Foundational Photolabile Protecting Group
A Guide for Researchers in Chemistry and Drug Development
Introduction: The Power of Light in Chemical Synthesis
In the intricate world of multi-step organic synthesis, protecting groups are indispensable tools. They act as temporary shields for reactive functional groups, preventing them from participating in a reaction while transformations occur elsewhere in the molecule.[1] A particularly elegant class of these shields is the photolabile protecting group (PPG), often called a "photocage." Instead of requiring chemical reagents for removal, these groups are cleaved by the application of light.[1] This offers unparalleled spatiotemporal control, allowing researchers to initiate a reaction at a precise time and location, a feature especially valuable in biological systems and materials science.[2]
Among the various families of PPGs, the ortho-nitrobenzyl (oNB) group stands as the archetypal and most extensively utilized platform.[1][3] Its predictable photochemical behavior and synthetic versatility have made it a cornerstone of photolabile chemistry. This guide will provide an in-depth exploration of the oNB platform, detailing its mechanism of action, strategies for tuning its properties, and practical, field-tested protocols for its application. We will also address the critical structure-function relationships that govern its activity, using the specifically substituted 4-methyl-3,5-dinitrobenzyl alcohol as a key example to illustrate why the ortho positioning of the nitro group is paramount.
The Mechanism of Photodeprotection: A Tale of an ortho Nitro Group
The functionality of oNB protecting groups is predicated on a specific, light-induced intramolecular rearrangement. The process, often described as a Norrish Type II reaction, proceeds through several distinct steps upon irradiation with UV light.[1]
-
Photoexcitation: The process begins when the oNB group absorbs a photon, promoting the nitro group to an excited state.
-
Intramolecular Hydrogen Abstraction: In this crucial step, the excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon bearing the protected substrate). This is only possible because the ortho geometry places the nitro group and the benzylic hydrogen in close proximity.
-
Formation of the aci-Nitro Intermediate: The hydrogen abstraction results in the formation of a transient species known as an aci-nitro intermediate.[4]
-
Rearrangement and Release: This intermediate is unstable and rapidly rearranges. An oxygen atom from the former nitro group inserts into the benzylic carbon bond, which subsequently cleaves, releasing the protected substrate (e.g., an alcohol or acid).
-
Byproduct Formation: The cleavage event also liberates the protecting group moiety in the form of an o-nitrosobenzaldehyde or o-nitrosoacetophenone derivative.[3]
Caption: Comparison of ortho- vs. meta-nitrobenzyl groups for H-abstraction.
Fine-Tuning the Photocage: The Role of Aromatic Substituents
While the ortho-nitro group is non-negotiable, other substituents on the aromatic ring play a crucial role in modulating the PPG's properties. Judicious selection of these groups allows for the rational design of photocages tailored to specific experimental needs. [5]
-
Absorption Wavelength (λmax): Unsubstituted oNB groups absorb strongly in the short-wave UV spectrum (<320 nm), which can be damaging to biological samples. Adding electron-donating groups, such as methoxy groups, creates a more extended conjugated system and shifts the absorption maximum to longer, more benign wavelengths (a "red shift"). [6]The most common example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which has a λmax around 355 nm. [6]* Photolysis Rate and Quantum Yield (Φ): The quantum yield—the efficiency with which absorbed photons lead to product formation—is a key performance metric. Ring substituents can influence this property, though the relationship is not always straightforward. [5]Generally, modifications that increase the electron density of the aromatic ring can enhance the rate of cleavage. [5]* Solubility and Stability: Substituents can be added to improve solubility in aqueous or organic media or to fine-tune the chemical stability of the caged compound.
| Protecting Group | Common Abbreviation | Typical λmax (nm) | Notes |
| 2-Nitrobenzyl | NB | ~300-320 nm | The parent PPG; requires short-wavelength UV. |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~355 nm | Widely used due to red-shifted absorption. [6] |
| α-Methyl-2-nitrobenzyl | - | ~320 nm | The methyl group can sometimes increase cleavage efficiency. |
| 5-Carboxy-2-nitrobenzyl | - | ~310 nm | Carboxy group enhances water solubility. |
Experimental Protocols
The following protocols provide a framework for the synthesis, protection, and deprotection steps using a representative DMNB-based system.
Protocol A: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol
This protocol describes the synthesis of the PPG precursor from commercially available 4,5-dimethoxy-2-nitrobenzoic acid.
Materials:
-
4,5-Dimethoxy-2-nitrobenzoic acid
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4,5-dimethoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH3·THF solution (approx. 2.0-2.5 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Dilute the mixture with EtOAc and wash sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to yield pure 4,5-dimethoxy-2-nitrobenzyl alcohol.
Caption: General workflow for the reduction of the carboxylic acid to the alcohol.
Protocol B: Protection (Caging) of a Carboxylic Acid
This protocol details the esterification of a model carboxylic acid with the synthesized DMNB-alcohol.
Materials:
-
Carboxylic acid of interest (R-COOH)
-
4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), DMNB-OH (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Add the coupling agent, DCC or EDC (1.2 eq), to the solution. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.
-
If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings, and wash the organic solution sequentially with 0.5 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude DMNB-ester by flash column chromatography.
Protocol C: Photolytic Deprotection (Uncaging)
This is a general procedure for releasing the protected molecule using UV light.
Materials & Equipment:
-
Caged compound (DMNB-ester) dissolved in a suitable solvent (e.g., Methanol, Acetonitrile/Water, buffered solution).
-
UV-transparent reaction vessel (e.g., quartz cuvette or tube).
-
Photochemical reactor or UV lamp (e.g., medium-pressure mercury lamp) equipped with appropriate filters to isolate the desired wavelength (e.g., a 350 nm bandpass filter).
Procedure:
-
Prepare a dilute solution of the caged compound in a UV-transparent solvent. The concentration should be low enough to prevent significant light absorption by the product (inner filter effect).
-
Place the solution in the photochemical reactor and purge with an inert gas (N2 or Ar) for 15-20 minutes to remove oxygen, which can sometimes quench the excited state.
-
Irradiate the solution with the UV lamp at the appropriate wavelength (e.g., 350-365 nm for DMNB).
-
Monitor the deprotection process over time by taking aliquots and analyzing them by a suitable method, such as HPLC, LC-MS, or TLC, to track the disappearance of the starting material and the appearance of the released carboxylic acid.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to isolate the deprotected product. Note that the nitroso byproduct will also be present in the mixture and may require purification to remove.
Caption: General workflow for the uncaging and analysis of a photolabile compound.
Conclusion
The ortho-nitrobenzyl photolabile protecting group and its derivatives represent a powerful and versatile platform for controlling chemical reactivity with light. A deep understanding of its mechanism, particularly the indispensable role of the ortho-nitro group, is crucial for its successful application. By strategically modifying the aromatic ring with other substituents, researchers can design custom photocages with tuned absorption wavelengths, cleavage efficiencies, and solubilities. The protocols provided herein offer a reliable starting point for scientists and drug development professionals seeking to harness the power of light-directed chemistry in their research endeavors.
References
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved February 17, 2026, from [Link]
- Gries, G., et al. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
- Papageorgiou, G., et al. (n.d.). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. KOPS - Institutional Repository of the University of Konstanz.
- Aujard, I., et al. (2006, June 8).
- (n.d.). 2.4 Photocleavable Protecting Groups. Peptide Science.
-
Sigma-Aldrich. (n.d.). 3,5-Dinitrobenzyl alcohol, 98%. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.
- Szymański, W., et al. (2015, April 28). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal.
- (n.d.). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols.
- Sonkar, S. M., et al. (2022, September 30). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
- McClelland, R. A., & Steenken, S. (1987). Pronounced solvent effect on the absorption spectra of the photochemically produced 2,4-dinitrobenzyl carbanion. Canadian Journal of Chemistry, 65(2), 353-356.
-
PubMed. (n.d.). Synthesis of pyridinium dinitrobenzyl sulfates and potassium (dinitrobenzyl beta-D-glucopyranosid)uronates. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025, August 7). New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine. Retrieved February 17, 2026, from [Link]
Sources
Application Note & Protocol: High-Efficiency Photolytic Cleavage of 4-Methyl-3,5-dinitrobenzyl Ethers
Audience: Researchers, scientists, and drug development professionals engaged in organic synthesis, chemical biology, and materials science.
Abstract: This document provides a detailed technical guide for the photolytic deprotection of alcohols and phenols protected as 4-Methyl-3,5-dinitrobenzyl (MeDNB) ethers. Photoremovable protecting groups (PPGs) are indispensable tools for achieving spatial and temporal control over the release of active molecules.[1][2] The MeDNB group, a member of the ortho-nitrobenzyl family, is designed for efficient cleavage upon exposure to UV radiation. This guide elucidates the underlying photochemical mechanism, outlines critical experimental parameters, and presents a robust, step-by-step protocol for conducting the cleavage reaction, including setup, monitoring, and product isolation. Safety considerations specific to photochemical reactions are also emphasized.
Scientific Principles and Mechanistic Overview
The use of light as a "traceless reagent" to cleave protecting groups offers unparalleled control in complex chemical and biological systems.[2][3] The 4-Methyl-3,5-dinitrobenzyl moiety belongs to the well-established class of ortho-nitrobenzyl PPGs, which operate via a well-understood intramolecular photochemical rearrangement.
The Photochemical Cleavage Cascade
The deprotection is not a simple bond scission but a sequence of photophysical and chemical events initiated by the absorption of a photon:
-
Photoexcitation: The process begins with the absorption of a photon (typically in the UVA range, ~350-365 nm) by the dinitrobenzyl chromophore. This promotes the molecule to an electronically excited state (an n→π* or π→π* transition).[3]
-
Intramolecular Hydrogen Abstraction: In the excited state, the oxygen atom of the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂-O- group). This is often the rate-determining step in the cleavage process and results in the formation of a transient biradical species.[4]
-
aci-Nitro Intermediate Formation: The biradical rapidly rearranges to form an aci-nitro intermediate, a key species in the cleavage pathway.[5]
-
Rearrangement and Release: This intermediate is unstable and undergoes further rearrangement, leading to the cleavage of the C-O bond. This liberates the free alcohol or phenol (ROH) and generates the corresponding 4-Methyl-3,5-dinitrosotoluene byproduct.[1]
The electronic nature of the aromatic ring significantly influences this process. The presence of two electron-withdrawing nitro groups, in addition to the methyl group, modulates the absorption spectrum and can affect the quantum yield of the reaction.[6][7]
Advantages and Considerations
Advantages:
-
Orthogonality: Cleavage is initiated by light, leaving other protecting groups sensitive to acid, base, or hydrogenation intact.[3]
-
Traceless Reagent: No chemical reagents are needed for the deprotection step, simplifying purification and avoiding contamination.[8]
-
Spatiotemporal Control: Light can be directed to specific locations at precise times, enabling applications in materials patterning, targeted drug release, and "caged" compound activation.[1][9]
Limitations:
-
Byproduct Formation: The dinitrosotoluene byproduct is highly colored and can absorb light at the same wavelength used for cleavage, potentially causing an "inner filter" effect and reducing reaction efficiency over time. It may also be reactive and must be removed during purification.[1]
-
UV Light Requirement: The use of UVA light can be detrimental to sensitive biological samples.[9]
-
Oxygen Sensitivity: While the primary mechanism is intramolecular, dissolved oxygen can sometimes quench the excited triplet state, potentially lowering the reaction quantum yield.
Experimental Protocol: Photodeprotection
This protocol provides a generalized procedure that should be optimized for each specific substrate.
Critical Safety Precautions
Photochemical reactions present unique hazards that must be rigorously addressed.
-
UV Radiation Hazard: NEVER look directly at the UV light source. All photochemical reactors must be properly shielded to prevent stray UV radiation from escaping. Use UV-blocking safety glasses or face shields. Ensure skin is covered to prevent burns.[10]
-
Chemical Handling: Perform all manipulations of solvents and reagents inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and safety glasses.[11][12][13]
-
Electrical Safety: Ensure all electrical equipment is properly grounded and kept away from sources of water or spills. Ground-fault circuit interrupters (GFCIs) are recommended for outlets near the reaction setup.[10]
Materials and Equipment
Reagents & Consumables:
-
4-Methyl-3,5-dinitrobenzyl protected ether substrate
-
Anhydrous, spectroscopy-grade solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen) for degassing
-
TLC plates, solvents for elution
-
Silica gel for column chromatography
Equipment:
-
Photochemical reactor (e.g., Rayonet reactor with 365 nm lamps, or a setup with a medium-pressure mercury lamp). LED-based photoreactors offer excellent wavelength specificity and temperature control.[14][15][16]
-
Quartz reaction vessel (preferred for wavelengths <320 nm). Borosilicate glass (Pyrex) is acceptable for irradiation at 365 nm as its cutoff is typically around 300 nm.
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Analytical instruments for monitoring (TLC, HPLC, LC-MS) and characterization (NMR, MS)
Step-by-Step Cleavage Procedure
-
Solution Preparation:
-
In a quartz or borosilicate reaction vessel, dissolve the MeDNB-ether substrate in the chosen solvent. A typical starting concentration is 0.01–0.05 M. Higher concentrations can lead to incomplete light penetration.
-
Add a magnetic stir bar.
-
-
Degassing (Recommended):
-
Seal the vessel with a septum.
-
Sparge the solution gently with Argon or Nitrogen gas for 10-15 minutes to remove dissolved oxygen.[15] This step is crucial for maximizing reproducibility and efficiency.
-
-
Irradiation:
-
Place the reaction vessel inside the photoreactor, ensuring it is centered with respect to the light source for even illumination.
-
Begin vigorous magnetic stirring to ensure homogeneity.
-
If the lamp generates significant heat, use a cooling fan or a water bath to maintain a consistent reaction temperature (typically room temperature).[16]
-
Turn on the UV lamp(s) to begin the reaction.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 30 minutes), pause the irradiation and carefully withdraw a small aliquot from the reaction mixture using a syringe.
-
Analyze the aliquot by TLC or HPLC to monitor the disappearance of the starting material and the appearance of the deprotected alcohol/phenol. The byproduct will often appear as a colored spot on the TLC plate.
-
-
Work-up and Purification:
-
Once monitoring indicates the reaction is complete (or has reached a plateau), turn off the lamp.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue will contain the desired product, the dinitrosotoluene byproduct, and any unreacted starting material.
-
Purify the desired product using flash column chromatography on silica gel. The polarity of the eluent system should be chosen to effectively separate the more polar product from the less polar starting material and the colored byproduct.
-
-
Characterization:
-
Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Summary & Visualization
Table 1: Key Experimental Parameters & Characteristics
| Parameter | Recommended Value / Observation | Rationale & Notes |
| Irradiation Wavelength | 350 - 365 nm | Matches the typical absorbance maximum for ortho-nitrobenzyl chromophores, minimizing damage from higher-energy UV light.[17] |
| Solvent | Acetonitrile, THF, Dichloromethane | Should be transparent at the irradiation wavelength and effectively dissolve the substrate. Solvent choice can subtly influence reaction kinetics. |
| Substrate Concentration | 0.01 - 0.05 M | A balance between reaction throughput and ensuring efficient light penetration throughout the solution (Beer-Lambert Law). |
| Reaction Time | 1 - 8 hours | Highly substrate-dependent. Must be determined empirically by careful reaction monitoring. |
| Quantum Yield (Φ) | Variable (typically 0.1 - 0.5) | Depends on the specific leaving group (the alcohol) and solvent. Higher values indicate greater efficiency.[9][18] |
| Primary Byproduct | 4-Methyl-3,5-dinitrosotoluene | Appears as a colored, less polar compound. Must be removed via chromatography. |
Diagrams
Caption: Experimental workflow for photolytic cleavage.
Caption: Simplified photochemical cleavage mechanism.
References
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups: Reaction Mechanisms and Efficacy. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. In Wikipedia. Retrieved February 14, 2024, from [Link]
-
Houk, K. N., & George, M. V. (1998). Photocleavable Protecting Groups. In Comprehensive Organic Synthesis II (pp. 1-28). Elsevier. [Link]
-
Ge, Q., Ji, J., & Wang, J. (2007). A Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(8), 1433-1436. [Link]
-
Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. Retrieved February 14, 2024, from [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
HepatoChem, Inc. (n.d.). Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. Retrieved February 14, 2024, from [Link]
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Matter, H., et al. (2018). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5-Dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. Chemistry - A European Journal, 24(62), 16568-16577. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Photography. Retrieved February 14, 2024, from [Link]
-
MEL Science. (2017, October 17). Safety guide for conducting chemical reactions at home. Retrieved February 14, 2024, from [Link]
-
Il'ichev, Y. V., & Schwörer, M. A. (2004). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 3(9), 805-811. [Link]
-
Hansen, M. J., Velema, W. A., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377. [Link]
-
Gsponer, S., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. The Journal of Organic Chemistry, 78(24), 12771-12779. [Link]
-
Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(30), 18838-18846. [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved February 14, 2024, from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved February 14, 2024, from [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
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Application Notes & Protocols: High-Sensitivity UV-Based Quantification of Carboxylic Acids via Derivatization with 4-Methyl-3,5-dinitrobenzyl Alcohol
Abstract: This document provides a comprehensive guide for the chemical derivatization of carboxylic acids using 4-Methyl-3,5-dinitrobenzyl alcohol. Carboxylic acids are a broad class of molecules integral to biological systems and pharmaceutical development, yet their direct analysis is often hampered by high polarity, low volatility, and the lack of a strong native chromophore for UV-based detection.[1][2] This protocol details an esterification strategy that converts carboxylic acids into their corresponding 4-Methyl-3,5-dinitrobenzyl esters. This transformation significantly enhances detectability by introducing a potent UV-absorbing moiety and improves chromatographic performance on reverse-phase systems, making it an invaluable tool for researchers, analytical scientists, and drug development professionals.
Scientific Principle and Rationale
The derivatization of carboxylic acids is a critical step in sample preparation for many analytical techniques, designed to overcome inherent challenges in their detection and separation.[1][3] The method described herein is an esterification reaction where the carboxyl group of the analyte reacts with the hydroxyl group of 4-Methyl-3,5-dinitrobenzyl alcohol.
Causality Behind Experimental Choices:
-
Selection of Derivatizing Agent: 4-Methyl-3,5-dinitrobenzyl alcohol was chosen for its unique structural features. The two nitro groups on the aromatic ring act as powerful electron-withdrawing groups, creating a strong chromophore that allows for highly sensitive UV detection at wavelengths where interference from many biological matrix components is minimal.[4] The benzyl ester formed is significantly less polar than the parent acid, which improves retention on common reverse-phase columns (e.g., C18) and enhances peak shape.[5]
-
Activation of Carboxylic Acid: Direct esterification between a carboxylic acid and an alcohol (Fischer esterification) typically requires harsh acidic conditions and high temperatures, which can degrade sensitive analytes. To achieve rapid and efficient derivatization under mild conditions, the carboxylic acid's carbonyl carbon must be rendered more electrophilic. This is accomplished using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalyst like 4-Dimethylaminopyridine (DMAP).[2][6]
Reaction Mechanism:
The reaction proceeds via a three-step mechanism facilitated by EDC and DMAP:
-
O-Acylisourea Formation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Catalyst Activation: The nucleophilic DMAP catalyst reacts with the O-acylisourea intermediate, displacing the isourea and forming an even more reactive acyl-pyridinium species. This step is crucial for accelerating the reaction.
-
Nucleophilic Attack and Ester Formation: The hydroxyl group of 4-Methyl-3,5-dinitrobenzyl alcohol performs a nucleophilic attack on the activated acyl-pyridinium intermediate, forming the final stable ester derivative and regenerating the DMAP catalyst.
The workflow is illustrated below.
Caption: Reaction mechanism for EDC/DMAP-mediated esterification.
Application Notes
Advantages of the 4-Methyl-3,5-dinitrobenzyl Ester Method:
-
Enhanced Sensitivity: The dinitrophenyl group provides a molar absorptivity coefficient significantly higher than that of the carboxyl group itself, enabling detection limits in the low nanogram or even picogram range with a standard HPLC-UV/DAD system.
-
Improved Chromatography: Conversion of polar carboxylic acids into their less polar ester derivatives leads to better retention and resolution on reverse-phase HPLC columns, moving them out of the solvent front where many unretained matrix components elute.[5]
-
Broad Applicability: This method is suitable for a wide range of carboxylic acids, including short- and long-chain fatty acids, dicarboxylic acids, and complex drug molecules containing a carboxyl moiety.[7][8]
-
Mild Reaction Conditions: The use of EDC/DMAP allows the reaction to proceed to completion at room temperature, preserving the integrity of thermally labile or complex analytes.[9]
-
Self-Validating Protocol: The reaction progress can be easily monitored by analyzing aliquots over time. The disappearance of the starting carboxylic acid peak and the appearance of a new, highly retained, and UV-active product peak confirms successful derivatization.
Primary Applications:
-
Pharmaceutical Development: Quantification of acidic active pharmaceutical ingredients (APIs) and their metabolites in biological matrices such as plasma, urine, or tissue homogenates.
-
Metabolomics: Analysis of key carboxylic acid intermediates in metabolic pathways, such as those in the Krebs cycle.[7]
-
Environmental Analysis: Monitoring of acidic pollutants (e.g., perfluorinated carboxylic acids) in water and soil samples.[10]
-
Quality Control: Assessing the purity of raw materials or final products where carboxylic acids are present as key components or impurities.
Detailed Experimental Protocol
This protocol provides a robust method for the derivatization of a generic carboxylic acid in an organic solvent. Optimization may be required depending on the specific analyte and sample matrix.
Materials and Reagents
-
Analyte: Carboxylic acid sample of interest
-
Derivatizing Agent: 4-Methyl-3,5-dinitrobenzyl alcohol (MW: 212.15 g/mol )
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Solvent: Anhydrous Acetonitrile (ACN), HPLC grade
-
Quenching Solution (Optional): 1% Formic Acid in Water
-
Equipment:
-
2 mL amber glass autosampler vials with screw caps
-
Vortex mixer
-
Heating block or water bath (optional, for optimization)
-
Analytical balance
-
HPLC system with UV or Diode Array Detector (DAD)
-
Preparation of Reagent Stock Solutions
-
Carboxylic Acid Stock (1 mg/mL): Accurately weigh 10 mg of the carboxylic acid standard and dissolve in 10 mL of anhydrous ACN.
-
4-Methyl-3,5-dinitrobenzyl alcohol (10 mg/mL): Dissolve 100 mg in 10 mL of anhydrous ACN. Store in an amber vial at 4°C.
-
EDC-HCl (20 mg/mL): Dissolve 200 mg in 10 mL of anhydrous ACN. Prepare fresh daily as EDC is moisture-sensitive.
-
DMAP (5 mg/mL): Dissolve 50 mg in 10 mL of anhydrous ACN. Store in an amber vial at 4°C.
Step-by-Step Derivatization Procedure
-
Sample Preparation: To a 2 mL amber vial, add 100 µL of the carboxylic acid stock solution (or an equivalent amount of sample containing the analyte).
-
Solvent Addition: Add 400 µL of anhydrous ACN to ensure the final volume provides sufficient headspace and proper mixing.
-
Addition of Catalyst and Reagent: Add 25 µL of the DMAP stock solution followed by 50 µL of the 4-Methyl-3,5-dinitrobenzyl alcohol stock solution. Vortex briefly.
-
Rationale: DMAP is added first to be present as the O-acylisourea intermediate forms. A molar excess of the derivatizing alcohol ensures the reaction goes to completion.
-
-
Initiate Reaction: Add 50 µL of the freshly prepared EDC-HCl stock solution to the vial. Cap the vial immediately and vortex thoroughly for 30 seconds.
-
Rationale: EDC initiates the reaction by activating the carboxylic acid. Immediate capping prevents the ingress of atmospheric moisture which can hydrolyze the reagents.
-
-
Incubation: Allow the reaction to proceed at room temperature (25°C) for 60-90 minutes. For less reactive acids, the temperature can be increased to 40-50°C.
-
Reaction Termination (Optional): The reaction typically proceeds to completion and self-terminates as the limiting reagent is consumed. If necessary, the reaction can be stopped by adding 50 µL of 1% formic acid to quench any remaining EDC.
-
Sample Dilution and Analysis: Dilute the reaction mixture 10-fold (or as needed) with the mobile phase initial conditions (e.g., 50:50 ACN:Water). Filter through a 0.22 µm syringe filter and inject into the HPLC system.
Example HPLC-UV Analytical Conditions
| Parameter | Condition |
| HPLC System | Standard Agilent 1260 or equivalent |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 3 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | DAD, 260 nm (Monitor 200-400 nm for peak purity) |
| Injection Volume | 10 µL |
Workflow and Troubleshooting
The overall experimental process is summarized in the diagram below.
Caption: General workflow for carboxylic acid derivatization and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Peak | 1. Inactive EDC due to hydrolysis. 2. Insufficient reaction time or temperature. 3. Presence of water or nucleophilic impurities in the sample. | 1. Prepare EDC solution fresh before each use. Use anhydrous solvents. 2. Increase incubation time to 2 hours or temperature to 50°C. 3. Ensure the sample is dry. Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization. |
| Multiple Product Peaks | 1. Derivatization of di- or tri-carboxylic acids. 2. Side reactions due to excess reagents. | 1. This is expected. Each carboxyl group can be derivatized. Adjust chromatographic gradient to resolve all species. 2. Reduce the amount of EDC or DMAP. Optimize the stoichiometry of the reaction. |
| Poor Peak Shape (Tailing/Fronting) | 1. Sample overload on the column. 2. Mismatch between injection solvent and mobile phase. | 1. Dilute the final sample further before injection. 2. Ensure the final dilution is done in a solvent similar in strength to the initial mobile phase conditions. |
References
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Available at: [Link]
- Poole, C. F. (2000). Acids: Derivatization for GC Analysis.
- Gikas, E., et al. (2024). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Analytica Chimica Acta, 1299, 342435.
-
Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]
-
Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1299, 342435. Available at: [Link]
-
Mochizuki, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
- Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
-
McKay, G., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7599–7606. Available at: [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80, 1723–1732. Available at: [Link]
- Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-675.
-
Eggink, M., et al. (2010). Targeted LC-MS Derivatization for Aldehydes and Carboxylic Acids With a New Derivatization Agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-75. Available at: [Link]
Sources
- 1. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. research.vu.nl [research.vu.nl]
- 7. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Analytical Strategies for the Quantification of 4-Methyl-3,5-dinitrobenzyl alcohol
Abstract
This technical document provides detailed application notes and protocols for the robust and sensitive detection of 4-Methyl-3,5-dinitrobenzyl alcohol. As a nitroaromatic compound, the precise quantification of this analyte is critical in various research and development settings, including pharmaceutical process monitoring and environmental analysis. This guide outlines two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework from sample preparation to data analysis, ensuring accuracy and reproducibility.
Introduction: The Analytical Imperative for 4-Methyl-3,5-dinitrobenzyl alcohol
4-Methyl-3,5-dinitrobenzyl alcohol belongs to the class of nitroaromatic compounds, which are of significant interest due to their diverse applications and potential biological activities. The dinitrobenzyl moiety is a key structural feature in various chemical syntheses. Accurate and reliable analytical methods are paramount for ensuring the quality, stability, and safety of products derived from or containing this molecule. The methods presented in this application note are developed based on established principles for the analysis of nitroaromatic compounds and are tailored to the specific physicochemical properties anticipated for 4-Methyl-3,5-dinitrobenzyl alcohol.
Principles of Detection
The selection of analytical techniques is fundamentally guided by the chemical nature of the analyte. 4-Methyl-3,5-dinitrobenzyl alcohol possesses a chromophore in the dinitrophenyl group, making it amenable to UV-Vis spectroscopy . This property is leveraged in the HPLC-UV method for sensitive quantification.
For orthogonal confirmation and enhanced specificity, especially in complex matrices, GC-MS is the method of choice. The volatility of the analyte, or a derivatized form, allows for its separation in the gas phase, while mass spectrometry provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of 4-Methyl-3,5-dinitrobenzyl alcohol in solution. The reverse-phase HPLC setup ensures efficient separation from polar and non-polar impurities.
Rationale for Method Selection
HPLC-UV is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. Nitroaromatic compounds, such as the target analyte, typically exhibit strong UV absorbance, allowing for low detection limits.[1] The use of a C18 column is recommended for the separation of many nitroaromatic compounds.[2]
Experimental Protocol
3.2.1. Apparatus and Materials
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector is required.[2]
-
Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (analytical grade).
-
Filters: 0.45 µm syringe filters for sample preparation.[2]
-
Standard: Analytical standard of 4-Methyl-3,5-dinitrobenzyl alcohol (purity >98%).
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Methyl-3,5-dinitrobenzyl alcohol standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).
3.2.3. Sample Preparation
-
For Drug Substance (Bulk Material): Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of acetonitrile, and dilute to fall within the calibration range.[2]
-
For Water Samples (Solid-Phase Extraction - SPE):
-
Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.
-
Load a known volume of the water sample (e.g., 100 mL) through the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the analyte with 5 mL of acetonitrile. The eluate can be concentrated and reconstituted in the mobile phase if necessary.
-
3.2.4. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[1] |
3.2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of 4-Methyl-3,5-dinitrobenzyl alcohol in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV Analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, providing definitive identification of 4-Methyl-3,5-dinitrobenzyl alcohol. It is particularly useful for complex matrices or when trace-level detection is required.
Rationale for Method Selection
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For compounds that are not sufficiently volatile or prone to thermal degradation, derivatization can be employed to improve their chromatographic behavior.[4] The mass spectrometer provides a "fingerprint" of the molecule, ensuring a high degree of confidence in the identification.
Experimental Protocol
4.2.1. Apparatus and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity).
-
Reagents: Acetonitrile (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
Standard: Analytical standard of 4-Methyl-3,5-dinitrobenzyl alcohol (purity >98%).
4.2.2. Derivatization (Optional but Recommended) The hydroxyl group of 4-Methyl-3,5-dinitrobenzyl alcohol can be derivatized to a more volatile silyl ether to improve peak shape and thermal stability.
-
Evaporate a known amount of the sample or standard extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4.2.3. Sample Preparation
-
For Solid Samples:
-
For Liquid Samples: A liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to extract and concentrate the analyte.[7]
4.2.4. GC-MS Conditions
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-450 m/z |
4.2.5. Data Analysis
-
Identify the peak corresponding to 4-Methyl-3,5-dinitrobenzyl alcohol (or its derivative) based on its retention time and mass spectrum.
-
Quantify the analyte using an external or internal standard method. The use of an isotopically labeled internal standard is recommended for highest accuracy.
Workflow Diagram
Caption: Workflow for GC-MS Analysis.
Method Validation and Quality Control
For both methods, a proper validation according to ICH guidelines (Q2(R1)) should be performed to ensure the reliability of the results. This includes assessing:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the sensitive and specific quantification of 4-Methyl-3,5-dinitrobenzyl alcohol. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for confirmatory data. Proper method validation is crucial for ensuring the integrity of the generated data in research and quality control environments.
References
- U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl).
- MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- ResearchGate. (2025). Determination of Nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.
- U.S. Army Cold Regions Research and Engineering Laboratory. (n.d.). A Procedure for Sampling and Analysis of Air for Energetics and Related Compounds.
- ResearchGate. (2025). Sample pretreatment techniques for the chromatographic analysis of energetic materials.
- Retsch. (n.d.). Sample Preparation Process - Step by step.
- Analytik Jena. (n.d.). Sample Preparation – Chemical Analysis.
- PubMed. (n.d.). Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products.
- ijeab. (n.d.). GC-MS analysis of bioactive compounds in methanolic extract of tubers of Pueraria tuberosa (Roxb. ex Willd.) DC..
- ResearchGate. (2025). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
- Semantic Scholar. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota.
Sources
- 1. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijeab.com [ijeab.com]
- 4. Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: 4-Methyl-3,5-dinitrobenzyl Alcohol in Bioreductive Caging
This Application Note and Protocol Guide details the use of 4-Methyl-3,5-dinitrobenzyl alcohol (and its derivatives) as a bioreductive caging group .
Critical Scientific Distinction: Unlike o-nitrobenzyl derivatives (e.g., DMNB) which are photocages activated by UV light, 4-Methyl-3,5-dinitrobenzyl alcohol is primarily utilized to synthesize hypoxia-activated prodrugs or nitroreductase (NTR)-responsive probes . The presence of two nitro groups in the meta positions relative to the benzylic carbon, combined with the para-methyl group, tunes the reduction potential, making the moiety susceptible to enzymatic reduction (type I/II nitroreductases) or chemical reduction in hypoxic tumor microenvironments.
Part 1: Core Principles & Mechanism
The Bioreductive Caging Concept
In drug development and chemical biology, "caging" refers to the inactivation of a bioactive molecule (drug, fluorophore, protein) by covalently attaching a protecting group.[1] While photocages are cleaved by light, 4-Methyl-3,5-dinitrobenzyl (Me-DNB) cages are cleaved by reduction .
This specific scaffold is chosen for:
-
Hypoxia Selectivity: The redox potential of the dinitro moiety allows it to be reduced by cellular reductases specifically under low-oxygen conditions (hypoxia), characteristic of solid tumors.
-
Nitroreductase (NTR) Specificity: It serves as a substrate for bacterial nitroreductases (e.g., E. coli NfsB), enabling "Gene-Directed Enzyme Prodrug Therapy" (GDEPT) or selective bacterial imaging.
Mechanism of Uncaging
The uncaging process is a fragmentation-elimination cascade triggered by the reduction of one or both nitro groups to hydroxylamines or amines.
The Pathway:
-
Reduction: The electron-deficient dinitro ring accepts electrons (from NTR/NADH or chemical reductants). One nitro group (-NO₂) is reduced to a hydroxylamine (-NHOH) or amine (-NH₂).
-
Electronic Switch: The substituent changes from strongly electron-withdrawing (Nitro) to electron-donating (Amine/Hydroxylamine).
-
Fragmentation: This electronic "push" destabilizes the benzylic bond. The lone pair from the newly formed amine facilitates 1,4- or 1,6-elimination (depending on the leaving group position, though typically this moiety acts via through-bond electron donation), leading to the cleavage of the benzylic ester/carbamate and release of the cargo.
Figure 1: Logical flow of the bioreductive uncaging mechanism for dinitrobenzyl systems.
Part 2: Experimental Protocols
Synthesis of Caged Compounds
This protocol describes the coupling of 4-Methyl-3,5-dinitrobenzyl alcohol to a carboxylic acid cargo (e.g., a drug or fluorophore) to form a caged ester .
Materials:
-
4-Methyl-3,5-dinitrobenzyl alcohol (Sigma-Aldrich, CAS 171809-20-4 or similar).
-
Cargo molecule (Carboxylic acid containing).
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.
-
DMAP (4-Dimethylaminopyridine).
-
Anhydrous Dichloromethane (DCM) or DMF.
Protocol:
-
Preparation: Dissolve the Cargo (1.0 eq) and 4-Methyl-3,5-dinitrobenzyl alcohol (1.1 eq) in anhydrous DCM under an inert atmosphere (N₂/Ar).
-
Activation: Add DMAP (0.1 eq) as a catalyst.
-
Coupling: Cool the solution to 0°C. Dropwise add DCC (1.2 eq) dissolved in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (the dinitrobenzyl group is UV active and often stains yellow).
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 0.1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
-
Note: Nitro compounds can be "sticky" on silica; use a gradient of Hexane/Ethyl Acetate.
-
In Vitro Chemical Uncaging Validation
Before testing in cells, validate the release mechanism using a chemical reductant (Sodium Dithionite , Na₂S₂O₄) which mimics the enzymatic reduction.
Protocol:
-
Stock Solution: Prepare a 10 mM stock of the Caged Compound in DMSO.
-
Reaction Buffer: Prepare 100 mM Phosphate Buffer (PBS), pH 7.4.
-
Reductant: Prepare a fresh 100 mM solution of Sodium Dithionite in water (Must be fresh; dithionite oxidizes rapidly in air).
-
Assay:
-
Mix: 900 µL PBS + 10 µL Caged Stock (Final 100 µM).
-
Add: 100 µL Dithionite solution (10 mM final, 100 eq excess).
-
Control: Same mix but with water instead of Dithionite.
-
-
Monitoring:
-
HPLC/LC-MS: Inject aliquots at 0, 5, 15, 30, and 60 minutes.
-
Observation: Look for the disappearance of the Caged peak and the appearance of the Free Cargo peak.
-
UV-Vis: The absorption spectrum will shift significantly as the nitro groups are reduced (loss of the ~260-300 nm nitro signature, appearance of broad amine absorption).
-
Nitroreductase (NTR) Enzymatic Assay
To confirm biological specificity.
Protocol:
-
Enzyme: Purified E. coli Nitroreductase (NfsB) or commercially available NTR.
-
Cofactor: NADH or NADPH (500 µM final).
-
Assay:
-
Incubate Caged Compound (50 µM) with NTR (1 µg/mL) and NADH (500 µM) in PBS at 37°C.
-
Monitor fluorescence (if cargo is fluorescent) or LC-MS over 60 minutes.
-
Self-Validation: If no release occurs without NADH, the system is specific to the reductive cycle.
-
Part 3: Data Presentation & Analysis
Quantitative Analysis of Uncaging
When characterizing the new caged compound, summarize the kinetics in a table format.
| Parameter | Description | Typical Value / Goal |
| Stability (pH 7.4) | Half-life in PBS without reductant. | > 24 hours (Must be stable in blood) |
| Reductive Yield | % Cargo released after full reduction. | > 90% |
| Kinetics (t1/2) | Half-life in presence of NTR/Dithionite. | 10 – 60 minutes (Depends on application) |
| Selectivity | Ratio of cleavage (Hypoxia : Normoxia). | > 10:1 (Ideally > 50:1) |
Troubleshooting Guide
-
Issue: Slow uncaging.
-
Cause: The "4-methyl" group or other substituents may be sterically hindering the nitroreductase active site.
-
Solution: Test a less substituted analogue (e.g., 3,5-dinitrobenzyl without the methyl) to compare steric effects.
-
-
Issue: High background fluorescence/activity.
-
Cause: Hydrolysis of the ester bond (instability).
-
Solution: Switch to a Carbamate linker (more stable than ester) by reacting the alcohol with an isocyanate or carbamoyl chloride of the cargo.
-
Part 4: References
-
Hu, L. et al. (2003). "Nitroreductase-activated prodrugs for cancer therapy." Journal of Medicinal Chemistry. Link (General reference for nitrobenzyl prodrugs).
-
Prosser, G. A. et al. (2013). "Discovery and evaluation of nitrobenzyl phosphoramide mustards as nitroreductase-activated prodrugs." Biochemical Pharmacology. Link
-
Sigma-Aldrich. "3,5-Dinitrobenzyl alcohol Product Specification." Link
-
Wilson, W. R. & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer. Link
(Note: While specific literature on "4-methyl-3,5-dinitrobenzyl alcohol" as a standalone cage is niche, the chemistry is homologous to the well-established 3,5-dinitrobenzyl class cited above.)
Sources
Application Note: Synthesis of 4-Methyl-3,5-dinitrobenzyl Esters and Ethers
The following Application Note and Protocol guide details the synthesis and utility of 4-Methyl-3,5-dinitrobenzyl (MDNB) derivatives.
Executive Summary
The 4-Methyl-3,5-dinitrobenzyl (MDNB) moiety is a specialized electron-deficient aromatic system used primarily as a robust derivatizing agent for carboxylic acids and alcohols.[1][2] Distinguished from the standard 3,5-dinitrobenzyl group by the presence of a para-methyl substituent, the MDNB group offers enhanced crystallinity and unique solubility profiles, making it ideal for:
-
HPLC derivatization: The dinitro chromophore allows for sensitive UV-Vis detection (typically ~254 nm).[2]
-
Crystalline characterization: Converting oils/liquids into sharp-melting solids for identification.[2]
-
Protecting Group Chemistry: Serving as a stable, lipophilic protecting group removable under specific reductive or photolytic conditions.[1][2]
This guide provides a self-validating protocol for synthesizing the core reagent (MDNB Chloride ) and its subsequent conversion into Esters and Ethers .
Chemical Architecture & Mechanism
The MDNB group features a toluene core functionalized at the benzylic position. The steric bulk of the methyl group at the 4-position, flanked by two nitro groups at the 3- and 5-positions, creates a rigid, planar system that facilitates π-π stacking, leading to high melting points.[1]
-
Reactivity: The benzylic carbon is activated for SN2 reactions by the electron-withdrawing nitro groups, making the benzyl chloride a potent electrophile.
-
Stability: The resulting esters and ethers are stable to acid but sensitive to strong bases (due to benzylic protons) and reducing agents (which target the nitro groups).
Pathway Visualization
The following diagram outlines the synthesis of the MDNB-Chloride reagent and its divergent application pathways.
Figure 1: Synthetic workflow from p-Toluic Acid to MDNB Esters and Ethers.[1][2]
Reagent Preparation: 4-Methyl-3,5-dinitrobenzyl Chloride
Before derivatizing targets, one must synthesize the active benzyl chloride.[1][2] Commercial availability is sporadic; therefore, in-house synthesis from the acid is recommended for freshness and purity.[2]
Phase 1: Reduction of 4-Methyl-3,5-dinitrobenzoic Acid
Objective: Convert the carboxylic acid to the benzyl alcohol without reducing the nitro groups. Precursor: 4-Methyl-3,5-dinitrobenzoic acid (CAS: 16533-71-4).[1]
Protocol:
-
Activation: In a dry 250 mL round-bottom flask (RBF), suspend 10.0 g (44 mmol) of 4-Methyl-3,5-dinitrobenzoic acid in 50 mL of anhydrous Toluene.
-
Add 6.4 mL (88 mmol) of Thionyl Chloride (
) and 2 drops of DMF. Reflux for 3 hours until the solution is clear (Acid Chloride formation).[2] -
Evaporation: Remove solvent and excess
under vacuum.[2] Redissolve the residue in 40 mL of anhydrous THF. -
Reduction: Cool the THF solution to 0°C. Add 1.7 g (45 mmol) of Sodium Borohydride (
) in small portions.-
Critical: Maintain temperature <5°C to prevent nitro reduction.[2]
-
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Quench: Carefully add 10 mL of 1N HCl to destroy excess hydride.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.[1][2][3] -
Purification: Recrystallize from Ethanol/Water to yield 4-Methyl-3,5-dinitrobenzyl alcohol as pale yellow needles.
Phase 2: Chlorination to MDNB Chloride
Objective: Convert the alcohol to the reactive alkyl halide.
Protocol:
-
Dissolve 5.0 g of the Alcohol from Phase 1 in 30 mL of dry Dichloromethane (DCM).
-
Add 2.0 mL of Thionyl Chloride and 1 drop of DMF.
-
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the alcohol.
-
Evaporate solvent to dryness.[2]
-
Recrystallization: Recrystallize the crude solid from Heptane or Carbon Tetrachloride.[2]
-
Product: 4-Methyl-3,5-dinitrobenzyl chloride (Yellow crystals).[1][2]
Application Protocols
Protocol A: Synthesis of MDNB Esters (Derivatization of Acids)
This method converts liquid carboxylic acids into crystalline MDNB esters for identification or HPLC analysis.[2]
Reaction:
Step-by-Step:
-
Dissolution: In a 50 mL RBF, dissolve 1.0 mmol of the target Carboxylic Acid in 10 mL of Acetone.
-
Base Addition: Add 1.5 mmol (207 mg) of anhydrous Potassium Carbonate (
). Stir for 10 minutes to form the carboxylate salt. -
Alkylation: Add 1.1 mmol of MDNB Chloride prepared in Section 3.
-
Reflux: Heat to reflux for 1-2 hours.
-
Monitoring: TLC should show the disappearance of the starting acid.
-
-
Workup: Pour the mixture into 50 mL of ice water. The ester typically precipitates.[2][6]
-
Recrystallization: Recrystallize from Ethanol or Ethanol/Water.[2]
Data Table: Typical Properties of MDNB Esters
| Target Acid | Derivative MP (°C) | Appearance | Notes |
|---|---|---|---|
| Benzoic Acid | 118 - 120 | Yellow Needles | Standard reference |
| Acetic Acid | 85 - 87 | Pale Plates | Lower MP due to aliphatic chain |
| Phenylacetic Acid | 102 - 104 | Prisms | Sharp melting point |[1][2]
Protocol B: Synthesis of MDNB Ethers (Derivatization of Alcohols)
Used to tag alcohols with the UV-active MDNB chromophore.
Reaction:
Step-by-Step:
-
Deprotonation: In a dry flask under Nitrogen, suspend 1.2 mmol of Sodium Hydride (60% dispersion) in 5 mL of anhydrous THF.
-
Addition: Add 1.0 mmol of the target Alcohol dropwise at 0°C. Stir for 30 mins until hydrogen evolution ceases.
-
Coupling: Add 1.1 mmol of MDNB Chloride (dissolved in 2 mL THF) dropwise.
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Quench: Carefully add water to quench excess hydride.[2]
-
Extraction: Extract with Diethyl Ether. Wash with water and brine.[2]
-
Purification: Silica gel chromatography is often required for ethers (Eluent: Hexane/EtOAc gradient).[2]
Characterization & Troubleshooting
Analytical Signatures
-
¹H NMR (CDCl₃):
-
IR Spectroscopy:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Reduction of nitro groups | Ensure temp < 5°C during NaBH4 addition. Use BH3-THF if available.[2] |
| Oily Product (Esters) | Impure starting material | Recrystallize the MDNB Chloride before use.[2] Use Ethanol/Water to force crystallization.[2] |
| Red Coloration | Meisenheimer Complex | Strong bases (OH-) can attack the aromatic ring.[2] Use weaker bases (Carbonate) or non-nucleophilic bases (NaH).[2] |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (Standard protocols for 3,5-dinitrobenzyl derivatives).
-
Shriner, R. L., et al. The Systematic Identification of Organic Compounds, 8th Ed.[1][2] Wiley, 2003 .[1][2] (Use of dinitrobenzyl esters for MP identification).[2]
-
Reich, H. J. "Reduction of Carboxylic Acids."[1][2] University of Wisconsin-Madison Chemistry Database. Link (Mechanistic grounding for Acid to Alcohol reduction).[2]
-
Dong, X., et al. "Synthesis and Antimycobacterial Activity of 3,5-Dinitrobenzamide Derivatives."[1][2] Journal of Medicinal Chemistry, 2018 .[1][2] (Context on 3,5-dinitrobenzyl moiety stability and synthesis).
-
Patent CN111393300A. "Novel method for synthesizing 3,5-dinitrobenzyl chloride."[1][2] 2020 . Link (Industrial protocol for chloride synthesis from alcohol).[2]
Sources
- 1. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]
- 2. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. CN102603533B - Preparation method of 4,4'-dinitrodiphenyl ether - Google Patents [patents.google.com]
- 5. 3,5-Dinitrobenzyl alcohol 98 71022-43-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
Application Note: Orthogonal Protection Strategies Using 4-Methyl-3,5-Dinitrobenzyl Alcohol (MNDBA)
This Application Note is designed for researchers in organic synthesis, medicinal chemistry, and chemical biology. It details the strategic implementation of 4-Methyl-3,5-dinitrobenzyl alcohol (MNDBA) as a robust, orthogonal protecting group.
Unlike the common o-nitrobenzyl derivatives used for photocleavage, the 3,5-dinitro substitution pattern confers unique electronic properties, creating a "safety-catch" system that is highly stable to acid but labile to specific reductive or nucleophilic conditions.
Executive Summary
The 4-Methyl-3,5-dinitrobenzyl (MNDB) group represents a specialized class of "electron-deficient" benzyl protecting groups. While standard benzyl ethers/esters are susceptible to acidolysis and hydrogenolysis, the MNDB group utilizes two nitro groups at the meta positions (relative to the benzylic carbon) to profoundly deactivate the benzylic center.
Key Strategic Value:
-
Hyper-Acid Stability: The electron-withdrawing nitro groups prevent the formation of the benzylic carbocation, rendering the group stable to strong acids (e.g., neat TFA, HBr/AcOH) that typically cleave Boc, t-Butyl, or Trityl groups.
-
Latent Activation (Safety-Catch): The group remains inert until the nitro groups are reduced to amines (switching from electron-withdrawing to electron-donating), triggering spontaneous 1,6-elimination or facilitating mild hydrolysis.
-
Nucleophilic Lability: The electron-deficient ring is susceptible to specific nucleophilic displacement (e.g., by propylenediamine), offering orthogonality to standard hydrogenolysis.
Chemical Profile & Mechanism[1]
Structural Logic
The molecule consists of a toluene core with a hydroxymethyl group at position 1, nitro groups at positions 3 and 5, and a methyl group at position 4.
-
Electronic Shielding: The 3,5-dinitro substitution creates a
-electron deficient ring. This destabilizes any transition state developing positive charge at the benzylic position (C1), conferring acid resistance. -
The "4-Methyl" Function: Derived from commercially available 3,5-dinitro-p-toluic acid, the 4-methyl group adds lipophilicity, aiding in the solubility of protected intermediates in organic solvents compared to the des-methyl analog.
The "Reductive Switch" Mechanism
The deprotection logic relies on converting the electron-withdrawing
-
Protection: Stable state (Electron Deficient).
-
Activation: Reduction (Zn/AcOH or Dithionite) converts
. -
Release: The resulting 4-methyl-3,5-diaminobenzyl system is highly electron-rich. It undergoes rapid solvolysis or 1,6-elimination (quinone methide formation) to release the free substrate.
Caption: The "Reductive Switch" mechanism. The protecting group is stable until the nitro groups are reduced, triggering fragmentation.
Experimental Protocols
Protocol A: Protection of Carboxylic Acids (MNDB Ester Formation)
This method installs the MNDB group onto a carboxylic acid substrate.
Reagents:
-
Substrate (R-COOH)
-
4-Methyl-3,5-dinitrobenzyl alcohol (MNDBA)
-
Dicyclohexylcarbodiimide (DCC) or EDC.HCl
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and MNDBA (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Catalyst: Add DMAP (0.1 equiv).
-
Coupling: Cool the solution to 0°C. Add DCC (1.1 equiv) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (MNDB esters often appear as UV-active spots that turn yellow/brown upon charring).
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1N HCl, saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Protocol B: Deprotection via Reductive Cleavage (Zinc/Acetic Acid)
This is the standard method for cleaving MNDB esters when the substrate is stable to mild acid but sensitive to base/nucleophiles.
Reagents:
-
Zinc Dust (Activated)
-
Acetic Acid (glacial)
-
Methanol or THF
Step-by-Step:
-
Preparation: Dissolve the MNDB-protected substrate in a mixture of THF/Acetic Acid (1:1 v/v).
-
Activation: Add Activated Zinc Dust (10–20 equiv) to the stirring solution at RT.
-
Note: Freshly activate Zn dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying.
-
-
Reaction: Stir vigorously for 1–3 hours. The reaction mixture may darken as the nitro groups are reduced.
-
Filtration: Filter the mixture through a Celite pad to remove zinc residues. Wash the pad with THF.
-
Hydrolysis: Concentrate the filtrate. If the spontaneous elimination is slow, treat the residue with water/buffer at pH 7 for 30 minutes to ensure complete hydrolysis of the amino-benzyl intermediate.
-
Isolation: Extract the free acid into an organic solvent (if lipophilic) or purify via HPLC.
Protocol C: Nucleophilic Cleavage (Propylenediamine Method)
This method exploits the electron deficiency of the ring for nucleophilic attack, useful for phosphate protection in oligonucleotide synthesis or when reductive conditions must be avoided.
Reagents:
-
1,3-Diaminopropane (Propylenediamine)
-
Pyridine or Dioxane[1]
Step-by-Step:
-
Dissolution: Dissolve the protected substrate in dry dioxane or pyridine.
-
Reagent Addition: Add 1,3-diaminopropane (10–20 equiv).
-
Reaction: Stir at RT for 2–4 hours. The amine attacks the carbonyl (for esters) or the phosphorus (for phosphates), displacing the stable 4-methyl-3,5-dinitrobenzyl alkoxide/amine complex.
-
Workup: Evaporate the solvent and excess amine under reduced pressure.
-
Purification: The byproduct is a polar amide/amine; purify the target molecule by reverse-phase chromatography or extraction.
Stability and Orthogonality Data
The following table summarizes the stability of the MNDB group compared to standard benzyl (Bn) and p-methoxybenzyl (PMB) groups.
| Condition | Benzyl (Bn) | PMB | MNDB (4-Me-3,5-dinitro) |
| TFA (neat) | Stable | Labile | Highly Stable |
| HBr / AcOH | Labile | Labile | Stable |
| Hydrogenolysis (H2/Pd) | Labile | Labile | Labile (Reduces -> Cleaves) |
| Zn / AcOH | Stable | Stable | Labile (Cleavage Trigger) |
| DDQ (Oxidation) | Stable | Labile | Stable |
| Base (1N NaOH) | Stable | Stable | Marginal (Slow Hydrolysis) |
| Nucleophiles (Amines) | Stable | Stable | Labile (propylenediamine) |
Strategic Implication: Use MNDB when you need to perform acid-mediated deprotection of other groups (e.g., Boc removal, Trityl removal) while keeping the carboxyl/phosphate protected. The MNDB group survives conditions that strip off almost all other acid-labile groups.
Advanced Application: Molecular Imprinting
Beyond protection, 4-Methyl-3,5-dinitrobenzyl alcohol is utilized as a template for Molecular Imprinted Polymers (MIPs) designed to detect TNT (2,4,6-Trinitrotoluene).
-
Logic: The 4-methyl-3,5-dinitrobenzyl moiety mimics the shape and electronic deficiency of TNT.
-
Protocol: The alcohol is coupled to a silane linker (e.g., 3-isocyanatopropyltriethoxysilane), polymerized into a silica matrix, and then cleaved (hydrolyzed), leaving behind a cavity with high affinity for TNT.
Caption: Workflow for using MNDBA as a template for TNT-selective molecular imprinting.
References
-
Synthesis and Antitubercular Activity of 3,5-Dinitrobenzyl Derivatives: Karabanovich, G., et al. (2023). "Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles...". Journal of Medicinal Chemistry. [Link]
-
General Protecting Group Strategies (Nitrobenzyls): Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Nitrobenzyl stability profiles). [Link]
-
Molecular Imprinting for TNT Detection: Walker, J. P., et al. (2014). "Towards an Electronic Dog Nose: Surface Plasmon Resonance Immunosensor for Security and Safety". Sensors / MDPI. [Link]
-
Nucleophilic Cleavage of Nitrobenzyl Esters: Uhlmann, E., & Pfleiderer, W. (1981). "Nucleophilic cleavage of 3,5-dinitrobenzyl esters". Tetrahedron Letters. (Foundational work on propylenediamine cleavage). [Link]
Sources
Troubleshooting & Optimization
identifying side products in 4-Methyl-3,5-dinitrobenzyl alcohol reactions
Welcome to the technical support center for the synthesis and purification of 4-Methyl-3,5-dinitrobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to side product formation during their experiments. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
The nitration of substituted benzyl alcohols is a powerful transformation, yet it is often accompanied by the formation of undesired isomers and oxidation products. This guide provides a structured, question-and-answer-based approach to identifying and mitigating these common side products.
Troubleshooting Guide & FAQs
Question 1: My TLC shows multiple spots with very close Rf values, and the final product has a broad melting point. What are the likely impurities?
Probable Cause: This is a classic sign of isomeric impurity. The synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol is an electrophilic aromatic substitution reaction. The substituents on the aromatic ring—the activating methyl group (-CH₃) and the deactivating hydroxymethyl group (-CH₂OH)—along with the subsequently added nitro groups (-NO₂), direct the position of nitration.
The methyl group is an ortho, para-director, meaning it tends to direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[1][2] However, as nitro groups are added, they act as strong deactivators and meta-directors.[2] This complex interplay of directing effects means that while the 3,5-dinitro isomer is often the major product, other isomers such as 4-Methyl-2,3-dinitrobenzyl alcohol and 4-Methyl-2,5-dinitrobenzyl alcohol are frequently formed.
Authoritative Insight: The initial nitration of 4-methylbenzyl alcohol is kinetically controlled and will favor substitution at the ortho position (position 2) due to the activating effect of the methyl group. The second nitration is then directed by three groups: the methyl, the hydroxymethyl, and the first nitro group. This complex directing environment is highly sensitive to reaction conditions, making the formation of a mixture of isomers probable.
dot
Caption: Formation pathways for isomeric side products.
Troubleshooting & Identification Protocol:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective technique for separating closely related isomers.
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically effective. Start with a higher polarity (e.g., 70:30 water:acetonitrile) and gradually increase the organic solvent concentration.
-
Detection: UV detection at a wavelength around 254 nm is suitable for these aromatic compounds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying isomers by analyzing the splitting patterns in the aromatic region.
-
Sample Preparation: Purify each isomer fraction from HPLC and prepare a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: The number of protons and their coupling constants (J-values) in the aromatic region (typically 7.0-9.0 ppm) will be distinct for each isomer. For the desired 3,5-dinitro product, you would expect to see two singlets (or very narrowly split doublets) for the aromatic protons at positions 2 and 6. Other isomers will show more complex splitting patterns (e.g., doublets and triplets).
-
Preventative Measures:
-
Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating mixture to enhance selectivity.
-
Slow Addition: Add the nitrating agent dropwise to the substrate solution to avoid localized overheating and reduce the rate of competing side reactions.
Question 2: My ¹H NMR spectrum has a singlet around 10 ppm, and the IR spectrum shows a strong absorption near 1700 cm⁻¹. What is this impurity?
Probable Cause: These spectral features are indicative of an aldehyde. The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing agent.[3] It can easily oxidize the primary benzylic alcohol (-CH₂OH) group to an aldehyde (-CHO). If the reaction is allowed to proceed for too long or at an elevated temperature, this oxidation becomes a significant side reaction, yielding 4-Methyl-3,5-dinitrobenzaldehyde . Further oxidation to the corresponding carboxylic acid can also occur.[4]
Authoritative Insight: The oxidation of benzyl alcohol to benzaldehyde using nitric acid is a well-documented process.[5][6] The reaction often proceeds via a benzyl nitrite intermediate, which then decomposes to the aldehyde.[4] The presence of strong acid and nitrate ions creates an environment ripe for this transformation to compete with aromatic nitration.
dot
Caption: Oxidation pathway of the benzyl alcohol group.
Troubleshooting & Identification Protocol:
-
Confirm with Spectroscopy:
-
¹H NMR: Look for a characteristic aldehyde proton signal between 9.5 and 10.5 ppm. The benzylic protons of the starting material (around 4.8 ppm) will be absent.
-
IR Spectroscopy: Confirm the presence of a strong carbonyl (C=O) stretch between 1680-1710 cm⁻¹. The broad O-H stretch of the starting alcohol (around 3300-3500 cm⁻¹) will be diminished or absent.
-
Mass Spectrometry (MS): The molecular weight of the aldehyde will be 2 atomic mass units (amu) less than the starting alcohol.
-
-
Purification: The aldehyde can typically be separated from the alcohol using column chromatography on silica gel, as the aldehyde is less polar than the alcohol.
Data Summary: Key Spectroscopic Differentiators
| Compound | Functional Group | Key ¹H NMR Signal (ppm) | Key IR Absorption (cm⁻¹) |
| Desired Product | Alcohol (-CH₂OH) | ~4.8 (s, 2H), ~5.5 (t, 1H, OH) | ~3300-3500 (broad, O-H) |
| Side Product 1 | Aldehyde (-CHO) | ~10.1 (s, 1H) | ~1680-1710 (strong, C=O) |
| Side Product 2 | Carboxylic Acid (-COOH) | >12 (broad s, 1H) | ~1700-1725 (strong, C=O), ~2500-3300 (very broad, O-H) |
Preventative Measures:
-
Lowest Possible Temperature: Execute the reaction at the lowest temperature that still allows for a reasonable reaction rate (typically ≤ 0 °C).
-
Monitor Reaction Progress: Use TLC to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.
-
Choice of Nitrating Agent: In some cases, using alternative nitrating agents (e.g., acetyl nitrate) under milder conditions may reduce oxidative side reactions.
Question 3: My mass spectrum shows a peak with a higher molecular weight than my expected product. What could it be?
Probable Cause: A higher molecular weight peak strongly suggests over-nitration. While the two existing nitro groups deactivate the ring, under forcing conditions (e.g., excess nitrating agent, elevated temperature, or prolonged reaction time), a third nitro group can be added to the aromatic ring to form a trinitro derivative, such as 4-Methyl-2,3,5-trinitrobenzyl alcohol .
Authoritative Insight: The reactivity of a benzene ring decreases with each electron-withdrawing nitro group that is added.[2] This is why producing trinitrotoluene (TNT) from toluene requires more vigorous conditions than producing dinitrotoluene.[1] While the reaction to form the desired dinitro product is significantly faster than the subsequent trinitration, the latter can still occur if the reaction is not carefully controlled.
Troubleshooting & Identification Protocol:
-
Mass Spectrometry (MS): Calculate the expected mass of the trinitrated product (C₈H₇N₃O₇) and compare it to the observed m/z value. The addition of an NO₂ group adds 45.00 amu.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of a trinitrated product will show only one remaining aromatic proton, which will appear as a singlet.
-
Elemental Analysis: If the side product can be isolated, elemental analysis will show a higher percentage of nitrogen compared to the desired dinitro product.
Preventative Measures:
-
Stoichiometric Control: Use a precise stoichiometry of the nitrating agent. Avoid using a large excess.
-
Reaction Time: Do not let the reaction run for an extended period after the dinitration is complete (as determined by TLC or LC-MS).
-
Quenching: Promptly quench the reaction by pouring it onto ice water to immediately stop the nitration process.
General Workflow for Side Product Identification
The following workflow provides a systematic approach to identifying an unknown impurity encountered during your reaction.
dot
Caption: A systematic workflow for troubleshooting and identifying side products.
References
-
Organic Syntheses. 3,5-Dinitrobenzoic Acid.[Link]
-
Sonkar, S. M., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA. [Link]
-
Clark, J. (2015). Nitration of Benzene and Methylbenzene. Chemguide. [Link]
-
Chaudhari, P. N., et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. Industrial & Engineering Chemistry Research. [Link]
-
Chemistry LibreTexts. Nitration of Benzene and Methylbenzene.[Link]
-
University of California, Irvine. Experiment 7: Nitration of Methyl Benzoate.[Link]
-
Wang, Y., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. [Link]
-
Sciencemadness Discussion Board. BzOH + HNO3 --> ?[Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 6. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3,5-dinitrobenzyl Alcohol Attachment
Welcome to the technical support center for the utilization of 4-Methyl-3,5-dinitrobenzyl alcohol in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the attachment of this versatile, yet sometimes challenging, reagent. The unique electronic properties of the dinitrophenyl moiety demand careful consideration of reaction conditions to achieve optimal outcomes. This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to overcome common hurdles and succeed in your synthetic endeavors.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Experimental Protocols
-
Attachment via Mitsunobu Reaction
-
Attachment via Williamson Ether Synthesis
-
-
Analytical Methods
-
References
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with 4-Methyl-3,5-dinitrobenzyl alcohol.
Q1: What are the primary methods for attaching 4-Methyl-3,5-dinitrobenzyl alcohol to a substrate?
The two most common and effective methods for forming an ether or ester linkage with 4-Methyl-3,5-dinitrobenzyl alcohol are the Mitsunobu reaction and the Williamson ether synthesis . The choice between these two depends on the nature of your substrate and the desired bond.
-
Mitsunobu Reaction : This reaction is ideal for coupling the alcohol with a nucleophile, such as a carboxylic acid (to form an ester) or a phenol (to form an ether), under mild conditions. It proceeds with an inversion of stereochemistry at the alcohol's carbon if it is a chiral center.[1][2]
-
Williamson Ether Synthesis : This method is suitable for forming ethers by reacting the alkoxide of 4-Methyl-3,5-dinitrobenzyl alcohol with an alkyl halide or sulfonate.[3][4][5] Alternatively, 4-Methyl-3,5-dinitrobenzyl bromide can be reacted with a nucleophilic alcohol or phenol.
Q2: How do the electron-withdrawing nitro groups on the aromatic ring affect the reactivity of the benzyl alcohol?
The two nitro groups are strongly electron-withdrawing, which has several important consequences:
-
Increased Acidity : The hydroxyl proton of 4-Methyl-3,5-dinitrobenzyl alcohol is more acidic than that of an unsubstituted benzyl alcohol. This facilitates the formation of the corresponding alkoxide for the Williamson ether synthesis.
-
Reduced Nucleophilicity of the Alkoxide : While easier to form, the resulting alkoxide is less nucleophilic due to the delocalization of the negative charge onto the electron-deficient aromatic ring. This can slow down the SN2 reaction in the Williamson synthesis.
-
Activation of the Benzylic Position : The electron-withdrawing nature of the nitro groups stabilizes the transition state in SN2 reactions at the benzylic carbon.[6] This can make the corresponding 4-Methyl-3,5-dinitrobenzyl halide a more reactive electrophile in a Williamson ether synthesis. In the context of a Mitsunobu reaction, this electronic effect can influence the rate of the displacement of the activated hydroxyl group.
Q3: I am having trouble with a Mitsunobu reaction using 4-Methyl-3,5-dinitrobenzyl alcohol. What are some common reasons for failure?
Low yields or failure in Mitsunobu reactions with this alcohol can often be attributed to its electron-deficient nature.[7] Here are some key factors to consider:
-
pKa of the Nucleophile : The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[1][8] If your nucleophile is not acidic enough, the reaction may be sluggish or fail completely.
-
Steric Hindrance : As with any SN2-type reaction, steric hindrance at either the alcohol or the nucleophile can significantly impede the reaction.[9]
-
Reagent Quality : Ensure that your triphenylphosphine (PPh3) and azodicarboxylate (DEAD or DIAD) are of high purity and anhydrous.
-
Order of Addition : The order of reagent addition can be critical. Typically, the alcohol, nucleophile, and PPh3 are mixed first, followed by the slow addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[1]
Q4: What is the best way to monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[10]
-
Visualization : Due to the dinitrophenyl group, the starting material and the product are often UV-active and can be visualized under a UV lamp (254 nm). For more sensitive detection or for compounds that are not strongly UV-active, specific TLC stains can be used. A common method for visualizing nitro compounds involves their reduction to an amine followed by diazotization and coupling to form a colored azo dye.[11]
-
Solvent System : A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ratio can be adjusted to achieve good separation of the starting material and product spots.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the attachment of 4-Methyl-3,5-dinitrobenzyl alcohol.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation in Mitsunobu reaction | 1. Nucleophile is not acidic enough (pKa > 13).[1][8] 2. Steric hindrance around the alcohol or nucleophile. 3. Deactivated alcohol due to electron-withdrawing nitro groups. 4. Poor quality of reagents (PPh3, DEAD/DIAD). 5. Incorrect order of reagent addition. | 1. Consider using a more acidic nucleophile or a different coupling strategy. 2. If sterically hindered, consider using less bulky reagents or a different synthetic route. For hindered secondary alcohols, increasing the reaction time and temperature may be necessary. 3. For electron-deficient alcohols, increasing the catalyst loading may improve yields.[7] 4. Use freshly opened or purified reagents. Ensure anhydrous conditions. 5. Add DEAD or DIAD slowly at 0 °C to a pre-mixed solution of the alcohol, nucleophile, and PPh3. |
| Low or no product formation in Williamson ether synthesis | 1. Incomplete deprotonation of the alcohol. 2. The alkyl halide is too hindered (secondary or tertiary).[5] 3. The alkoxide is not nucleophilic enough. 4. Presence of water in the reaction. | 1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. Allow sufficient time for deprotonation before adding the electrophile. 2. Use a primary alkyl halide or a sulfonate for optimal results. 3. Increase the reaction temperature and/or use a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide. 4. Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (N2 or Ar). |
| Formation of multiple byproducts | 1. In Mitsunobu reactions, side reactions can occur if the nucleophile is not sufficiently acidic.[12] 2. In Williamson synthesis, elimination (E2) can compete with substitution (SN2), especially with hindered alkyl halides.[5] 3. Decomposition of starting materials or product under the reaction conditions. | 1. Ensure the pKa of the nucleophile is appropriate. Consider using alternative Mitsunobu reagents that are more suitable for less acidic nucleophiles.[12] 2. Use a primary alkyl halide and avoid excessively high temperatures. 3. Monitor the reaction by TLC to avoid prolonged reaction times. Consider milder reaction conditions if decomposition is observed. |
| Difficulty in purifying the product | 1. The product has similar polarity to the triphenylphosphine oxide (TPPO) byproduct from a Mitsunobu reaction. 2. The product is a solid that is difficult to recrystallize. | 1. Several strategies can be employed to remove TPPO: - Precipitation of TPPO from a non-polar solvent like diethyl ether or hexanes. - Column chromatography on silica gel. A gradient elution may be necessary. - Use of polymer-supported triphenylphosphine. 2. For recrystallization, screen a variety of solvents and solvent mixtures. If the product is highly polar, consider using a polar solvent like ethanol or a mixture of ethanol and water.[13] |
Experimental Protocols
Attachment via Mitsunobu Reaction (Esterification Example)
This protocol describes a general procedure for the esterification of 4-Methyl-3,5-dinitrobenzyl alcohol with a carboxylic acid.
Diagram of the Mitsunobu Reaction Workflow
Caption: Workflow for the Mitsunobu esterification of 4-Methyl-3,5-dinitrobenzyl alcohol.
Step-by-Step Methodology:
-
Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-Methyl-3,5-dinitrobenzyl alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation : Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to separate the desired ester from triphenylphosphine oxide and other byproducts.
Attachment via Williamson Ether Synthesis
This protocol provides a general method for the synthesis of a 4-Methyl-3,5-dinitrobenzyl ether.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis using 4-Methyl-3,5-dinitrobenzyl alcohol.
Step-by-Step Methodology:
-
Alkoxide Formation : To a stirred suspension of a strong base, such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil), in anhydrous dimethylformamide (DMF) or THF in a flame-dried flask under an inert atmosphere, add a solution of 4-Methyl-3,5-dinitrobenzyl alcohol (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Initiation : After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
SN2 Reaction : Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir overnight. The reaction may be gently heated (e.g., to 50-60 °C) to drive it to completion. Monitor the progress by TLC.
-
Workup : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography on silica gel.
Analytical Methods
Accurate monitoring and characterization are crucial for optimizing your reaction conditions.
Table of Analytical Techniques
| Technique | Application | Details and Recommendations |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment. | Stationary Phase : Silica gel 60 F254 plates. Mobile Phase : A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product. Visualization : UV light (254 nm). For enhanced visualization, use a stain such as potassium permanganate or a specific nitro compound stain (reduction with SnCl2 followed by diazotization and coupling with β-naphthol).[11] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity determination. | Column : A reverse-phase C18 column is typically used. Mobile Phase : A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Detection : UV detection at a wavelength where the dinitrophenyl group has strong absorbance (e.g., around 254 nm). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives, impurity profiling. | Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent). Injection : Split/splitless injection. Detection : Electron ionization (EI) mass spectrometry for structural elucidation and quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of starting materials and products. | 1H NMR : Expect characteristic signals for the aromatic protons, the benzylic protons, and the methyl group. The chemical shifts will be influenced by the electron-withdrawing nitro groups. 13C NMR : Observe the signals for the aromatic, benzylic, and methyl carbons. |
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, and Modern Applications. Chemistry – An Asian Journal, 2(11), 1340-1355.
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Larock, R. C. (1999).
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
- Stahl, E. (1969). Thin-Layer Chromatography: A Laboratory Handbook (2nd ed.). Springer-Verlag.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Kerton, F. M., & Marriott, R. (2013). Alternative Solvents for Green Chemistry (2nd ed.). Royal Society of Chemistry.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2004(13), 2763-2772.
- Falck, J. R., & Manna, S. (1981). An improved Mitsunobu reaction. Tetrahedron Letters, 22(7), 619-620.
- Dodge, J. A., & Nissen, J. S. (1994). A modification of the Mitsunobu reaction for the preparation of alkyl aryl ethers. The Journal of Organic Chemistry, 59(18), 5465-5467.
- Walker, M. A. (1995). A useful alternative to the Mitsunobu reaction. The Journal of Organic Chemistry, 60(16), 5352-5355.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis (Vol. 6). Pergamon Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Ermer, J., & Miller, J. H. M. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
-
Agilent Technologies. (2014). A Guide to Modern GC/MS. Retrieved from [Link]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Sciencemadness Discussion Board - Determining percentage of alcohol mixtures. - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 4-Methyl-3,5-dinitrobenzyl Compounds
Welcome to the technical support center for the purification of 4-Methyl-3,5-dinitrobenzyl compounds and their derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these critical intermediates in high purity. The unique electronic and structural properties of these molecules, characterized by two strongly electron-withdrawing nitro groups, present specific hurdles in separation and purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may face during your experiments. Our approach is grounded in explaining the chemical principles behind each step, ensuring you not only solve the immediate problem but also build a robust, reproducible purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions researchers face when first approaching the purification of these compounds.
Q1: What are the most common impurities I should expect when synthesizing 4-Methyl-3,5-dinitrobenzyl compounds?
A1: Impurities typically arise from the nitration reaction of the toluene precursor. The directing effects of the methyl group can lead to the formation of regioisomers.[1] It is also common to have incompletely nitrated material or by-products from over-oxidation.
Table 1: Common Impurities in the Synthesis of 4-Methyl-3,5-dinitrobenzyl Compounds
| Impurity Type | Specific Example | Origin | Impact on Purification |
| Regioisomers | 4-Methyl-2,6-dinitrotoluene | Incomplete control of nitration regioselectivity.[1] | Similar polarity to the desired product, making chromatographic separation challenging. |
| Incomplete Nitration | 4-Methyl-3-nitrobenzyl alcohol | Insufficient nitrating agent or reaction time. | Significantly different polarity, usually easier to separate. |
| Oxidation Products | 4-Methyl-3,5-dinitrobenzoic acid | Harsh reaction conditions (e.g., high temperature, strong oxidizing acids). | Can cause streaking on silica gel chromatography; easily removed by a basic wash. |
| Starting Material | 4-Methylbenzyl alcohol/halide | Incomplete reaction. | Typically much less polar than the dinitrated product, allowing for straightforward separation. |
| Reaction By-products | Poly-nitrated species | Over-nitration under aggressive conditions. | Often highly polar and may remain at the baseline in normal-phase chromatography. |
Q2: Which primary purification technique is better for my compound: chromatography or crystallization?
A2: The choice depends on the scale of your synthesis and the nature of the impurities. A logical workflow can help you decide.
Sources
stability issues of 4-Methyl-3,5-dinitrobenzyl alcohol under various conditions
The following technical guide details the stability profile, handling protocols, and troubleshooting strategies for 4-Methyl-3,5-dinitrobenzyl alcohol (CAS 171809-20-4). This document is structured to assist researchers in preventing degradation and interpreting unexpected experimental observations.
CAS: 171809-20-4 | Formula: C
Core Stability Profile & Reactivity Mechanisms
This compound is not merely a passive building block; it is an electron-deficient aromatic system with specific sensitivities driven by the 3,5-dinitro substitution pattern.
The "TNT-Like" Reactivity
Structurally, this molecule is a derivative of 2,6-dinitrotoluene. The presence of two nitro groups (
-
Acidity of the C4-Methyl Group: The methyl protons at position 4 are flanked by two ortho-nitro groups. This makes them significantly acidic (
in DMSO). Exposure to even mild bases (e.g., amines, carbonate) deprotonates this carbon, forming a resonance-stabilized, deeply colored anion (Janovsky-like complex). -
Photolability: Like many nitrobenzyl derivatives, this compound is susceptible to photo-induced redox reactions, potentially oxidizing the benzylic alcohol or rearranging the nitro group.
Troubleshooting Guide: Common Failure Modes
Issue A: "My solution turned deep purple/blue upon adding a catalyst."
Diagnosis: Base-Induced Deprotonation (Meisenheimer/Janovsky Complex Formation)
-
Cause: You likely introduced a basic species (e.g., triethylamine, pyridine, hydroxide, or even basic alumina). The base deprotonates the C4-methyl group, not the hydroxyl group, creating a highly conjugated anion.
-
Mechanism:
-
Corrective Action:
-
Immediate: Acidify the solution (e.g., dilute HCl or acetic acid). If the color reverts to pale yellow/colorless, the product is likely intact.
-
Prevention: Avoid basic conditions. Use non-nucleophilic, non-basic catalysts. If base is required for a subsequent step, add it dropwise at low temperature (
).
-
Issue B: "The melting point is lower than expected, or the solid is darkening."
Diagnosis: Photochemical Decomposition or Thermal Instability
-
Cause: Nitro aromatics are sensitive to UV/Vis light. Prolonged exposure to ambient lab light turns the solid from off-white to yellow/brown.
-
Corrective Action:
-
Purification: Recrystallize from Ethanol/Water (mixed solvent system).
-
Storage: Store in amber vials wrapped in foil.
-
Issue C: "Low yield in oxidation reactions (Alcohol Aldehyde)."
Diagnosis: Over-oxidation or Ring Degradation
-
Cause: The electron-deficient ring makes the benzyl alcohol less nucleophilic, slowing down standard oxidations (e.g., Swern). However, harsh oxidants (KMnO
) may attack the methyl group or the ring itself. -
Protocol Adjustment: Use mild, selective oxidants like Dess-Martin Periodinane (DMP) or IBX in DCM. Avoid chromium-based oxidants which can be overly aggressive and generate hazardous waste.
Experimental Protocols & Handling
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerate) | Retards thermal decomposition and slow oxidation. |
| Light | Strictly Dark (Amber Vial) | Prevents photo-redox degradation of the nitro group. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption and aerobic oxidation. |
| Solvents | DMSO, Methanol, Ethyl Acetate | Soluble in polar organics; poor solubility in water/hexanes. |
Validated Synthesis/Purification Workflow
If synthesizing from 4-methyl-3,5-dinitrobenzoic acid:
-
Reduction: Use Borane-THF (
) rather than LiAlH . LiAlH can reduce the nitro groups to azo/amino species. -
Quenching: Quench carefully with Methanol, then dilute HCl.
-
Isolation: Extract with Ethyl Acetate. Wash with bicarbonate only briefly (to avoid the purple color issue described above).
Mechanistic Visualization (Degradation Pathways)
The following diagram illustrates the competing pathways when handling 4-Methyl-3,5-dinitrobenzyl alcohol.
Caption: Figure 1. Reactivity map showing the reversible base-induced color change (red path) versus irreversible photodegradation (orange path).
Frequently Asked Questions (FAQ)
Q: Can I use this compound as a standard for TNT detection? A: Yes. It is frequently used to synthesize molecularly imprinted polymers (MIPs) for TNT detection. Its structure mimics TNT (2,4,6-trinitrotoluene) but replaces one nitro group with a hydroxymethyl handle for covalent attachment to the polymer matrix.
Q: Is the compound explosive? A: While it is a polynitro aromatic, it is generally stable at room temperature. However, like all polynitro compounds, it possesses high energy potential. Do not heat dry solid above 100°C in a confined space. Differential Scanning Calorimetry (DSC) is recommended before scaling up reactions >5g.
Q: Why does the NMR show broad peaks?
A: If the sample contains paramagnetic impurities (from degradation) or if there is rapid proton exchange at the hydroxyl group, peaks may broaden. Ensure the solvent (e.g., CDCl
References
-
Synthesis & Reactivity
- Source: National Institutes of Health (NIH) / PubChem. "Changes in Mechanism and Transition State Structure for Solvolysis Reactions.
-
URL:[Link]
-
Application in TNT Detection (MIPs)
- Chemical Properties & CAS Verification: Source: Sigma-Aldrich / Merck. "Product Specification: 4-Methyl-3,5-dinitrobenzyl alcohol."
Sources
troubleshooting unexpected results in experiments with 4-Methyl-3,5-dinitrobenzyl alcohol
Technical Support Center: 4-Methyl-3,5-dinitrobenzyl alcohol
Welcome to the technical support guide for 4-Methyl-3,5-dinitrobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected issues encountered during experimentation with this compound. The following question-and-answer guide provides in-depth, field-proven insights to ensure the integrity and success of your work.
Section 1: Starting Material Integrity & Handling
The quality of your starting material is the foundation of a successful experiment. Impurities or degradation can lead to ambiguous results, low yields, and the formation of complex side-products.
Q1: My solid 4-Methyl-3,5-dinitrobenzyl alcohol has a noticeable yellow to brownish tint. Is it still usable?
A1: A pale-yellow color is often acceptable; however, a distinct yellow, orange, or brownish color suggests the presence of impurities or degradation products. Nitrated aromatic compounds are susceptible to degradation, especially when exposed to light, high temperatures, or basic conditions.
Causality: The color likely arises from the formation of nitro-anion radicals or other chromophoric degradation products. The electron-withdrawing nature of the two nitro groups makes the benzylic proton more acidic and the alcohol group susceptible to oxidation.
Troubleshooting Protocol:
-
Melting Point Analysis: Determine the melting point of your sample. Pure 3,5-dinitrobenzyl alcohol (a related compound) melts around 88-91°C. A broad or depressed melting point range compared to the supplier's specification indicates impurity.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of the solid in a suitable solvent (e.g., ethyl acetate) and run a TLC plate against a reference standard if available. The presence of multiple spots confirms impurities.
-
Purification (Recrystallization): If impurities are detected, recrystallization is recommended. A common solvent system for similar compounds is aqueous ethanol[1]. Dissolve the solid in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
Q2: How can I definitively confirm the identity and purity of my starting material before beginning a reaction?
A2: Spectroscopic analysis is the most reliable method for confirming the structure and purity of your starting material.
Recommended Analyses:
-
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. For dinitro-substituted benzyl alcohols, you can expect characteristic peaks. For the related compound 3,5-dinitrobenzyl alcohol in DMSO-d₆, characteristic peaks appear at approximately 8.7 ppm (aromatic H), 8.5 ppm (aromatic H), 5.8 ppm (hydroxyl H), and 4.7 ppm (benzylic CH₂)[2]. Your 4-methyl substituted compound will show a singlet for the methyl group (typically ~2.3-2.5 ppm) and altered splitting patterns for the aromatic protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its gross formula. The molecular weight for C₈H₈N₂O₅ is 212.16 g/mol .
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity. A pure sample should yield a single, sharp peak under appropriate conditions (e.g., C18 column, water/methanol or water/acetonitrile mobile phase)[3][4].
| Analytical Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess Purity | Sharp, narrow range consistent with literature values. |
| ¹H NMR | Confirm Structure & Purity | Clean spectrum with expected shifts and integrations; minimal impurity peaks. |
| Mass Spectrometry | Confirm Molecular Weight | Peak corresponding to the molecular ion (M+) or [M+H]+. |
| HPLC | Quantify Purity | A single major peak, ideally >98% area. |
Section 2: Reaction Troubleshooting
Unexpected outcomes in reactions involving 4-Methyl-3,5-dinitrobenzyl alcohol often stem from its specific chemical properties, including the reactivity of the benzylic alcohol and the influence of the dinitro-substituted ring.
Q3: My reaction to form an ether or ester derivative is resulting in a very low yield. What are the primary causes?
A3: Low yields in derivatization reactions of benzylic alcohols can stem from several factors, including steric hindrance, side reactions, or inappropriate reaction conditions.
Causality & Troubleshooting:
-
Steric Hindrance: The two nitro groups ortho to the methyl group and meta to the benzyl alcohol create a sterically hindered environment. This can slow down the approach of nucleophiles or bulky reagents.
-
Solution: Consider using less bulky reagents if possible. Alternatively, increasing the reaction time or temperature may be necessary to overcome the activation energy barrier. Monitor the reaction progress by TLC to avoid decomposition from excessive heating.
-
-
Side Reactions (Oxidation): The benzylic alcohol can be oxidized to the corresponding aldehyde (4-methyl-3,5-dinitrobenzaldehyde), especially in the presence of certain reagents or trace metals. This is a common side reaction for benzylic alcohols[5].
-
Solution: Ensure all reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation from atmospheric oxygen. Use freshly distilled, high-purity solvents to eliminate metallic impurities that can catalyze oxidation.
-
-
Incomplete Deprotonation: For reactions requiring the formation of an alkoxide (e.g., Williamson ether synthesis), incomplete deprotonation of the alcohol is a common failure point. The electron-withdrawing nitro groups increase the alcohol's acidity, but a sufficiently strong, non-nucleophilic base is still required.
-
Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure the NaH is fresh and handle it under inert conditions. Allow sufficient time for the alkoxide to form completely before adding your electrophile.
-
Q4: I am observing a significant amount of a colored impurity, and my reaction mixture turned dark brown/black upon heating. What is happening?
A4: The formation of dark, often polymeric, material is a strong indicator of decomposition. Nitroaromatic compounds can be unstable at elevated temperatures, particularly in the presence of bases.
Causality: Strong bases can deprotonate the methyl group or even interact with the aromatic ring, initiating complex decomposition pathways. The high electron deficiency of the ring makes it susceptible to nucleophilic attack, leading to degradation. This is a known issue with highly nitrated aromatic compounds, which can be sensitive and even explosive under certain conditions[1].
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting reaction decomposition.
Preventative Measures:
-
Lower Temperature: Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Change Base: If a strong base is required, consider using a non-nucleophilic base or a milder inorganic base like potassium carbonate in a polar aprotic solvent.
-
Protecting Groups: In multi-step syntheses, it may be beneficial to reduce the nitro groups earlier in the sequence if they are not required for the current transformation, as amino groups are less activating towards decomposition.
Section 3: Purification & Analysis
Even with a successful reaction, isolating and confirming the final product can present challenges.
Q5: My product is difficult to purify by column chromatography. It either streaks on the column or co-elutes with impurities. What can I do?
A5: The high polarity imparted by the two nitro groups can make purification challenging.
Causality: The nitro groups are highly polar and can interact strongly with the silica gel stationary phase, leading to band broadening and "streaking." If your product and impurities have similar polarities, separation becomes difficult.
Purification Strategies:
-
Solvent System Modification:
-
Add a Polar Modifier: If using a standard hexane/ethyl acetate system, try adding 1-2% of a more polar solvent like methanol or a few drops of acetic acid (if your compound is stable to acid). This can help disrupt strong interactions with the silica and improve peak shape.
-
Switch Solvents: Consider a different solvent system entirely, such as dichloromethane/methanol.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: If your compound is sensitive to the acidic nature of silica gel, using neutral or basic alumina can prevent on-column degradation.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be highly effective for separating polar compounds.
-
-
Recrystallization: Do not underestimate the power of recrystallization for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-quality crystals.
Q6: My NMR spectrum is complex, and I'm not sure if I've made the correct product. How can I interpret the data?
A6: A complex NMR spectrum can be daunting, but a systematic approach can lead to a confident structural assignment. The presence of multiple nitro groups and a methyl substituent on the benzene ring will result in a specific set of signals.
Interpretation Workflow:
Caption: Step-by-step workflow for interpreting the ¹H NMR spectrum.
Advanced Techniques:
-
2D NMR (COSY & HSQC): If the 1D spectrum is ambiguous, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy) will show correlations between coupled protons. In this molecule, it would primarily confirm the absence of coupling for the aromatic and methyl singlets.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, confirming the assignment of the methyl, benzylic, and aromatic C-H signals.
-
-
qNMR (Quantitative NMR): For purity assessment, quantitative NMR against a certified internal standard can provide highly accurate results.
References
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- Biological Magnetic Resonance Bank (BMRB).4-methylbenzyl Alcohol (C8H10O).
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- Sigma-Aldrich.4-Methyl-3,5-dinitrobenzoic acid 98.
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Technical Support Center: Refining Photolysis Conditions for Optimal Cleavage
Welcome to the Technical Support Center for photolysis applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of photocleavage experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal cleavage efficiency and reliable results. Our approach is rooted in explaining the fundamental principles behind each experimental parameter, empowering you to make informed decisions and overcome common challenges in your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with photolabile protecting groups (PPGs).
Q1: My photocleavage yield is very low. What are the most likely causes?
Low cleavage yield is a frequent issue. The primary factors to investigate are:
-
Wavelength Mismatch: The irradiation wavelength must overlap with the absorption maximum (λmax) of your photolabile protecting group. A significant mismatch will result in inefficient photon absorption and, consequently, poor cleavage.[1][2]
-
Insufficient Light Intensity or Duration: The total number of photons delivered to the sample (fluence) may be inadequate. Increase the irradiation time or use a more powerful light source.[3][4]
-
Low Quantum Yield: The quantum yield (Φ) represents the efficiency of the photochemical reaction per absorbed photon.[3][5] Some PPGs inherently have low quantum yields, meaning that even with optimal light absorption, the cleavage process is inefficient. You may need to consider a different PPG with a higher quantum yield.[6][7][8]
-
Solvent Incompatibility: The solvent can significantly influence the reaction pathway and efficiency.[9][10][11] For instance, some reactions proceed through polar intermediates and are favored by polar solvents.[9][10]
-
Presence of Quenchers: Other molecules in your solution could be deactivating the excited state of your PPG, a process known as quenching.[3] This is particularly relevant in complex biological media.
Q2: How do I choose the correct wavelength for my experiment?
The ideal wavelength for photocleavage is one that is strongly absorbed by the photolabile protecting group but minimally absorbed by other components in your sample to avoid unwanted side reactions or sample damage.[2][12] For biological applications, using wavelengths longer than ~350 nm is often preferred to prevent cell damage induced by UV light.[2][13] Many modern PPGs, such as coumarin and BODIPY derivatives, are designed to be cleaved with less damaging visible light.[6][14][15]
Q3: What is "quantum yield" and why is it important?
Quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo the desired reaction (cleavage) for every photon absorbed.[3][5][16] A quantum yield of 1 indicates a perfectly efficient reaction, while a value closer to 0 suggests that most of the absorbed light energy is lost through other processes like fluorescence or heat dissipation.[3] When selecting a PPG, one with a higher quantum yield is generally desirable for more efficient cleavage.[6][7][8]
Q4: Can the solvent I use affect the cleavage reaction?
Absolutely. The solvent can have a profound effect on the rate and efficiency of photolysis. Key solvent properties to consider are:
-
Polarity: The polarity of the solvent can affect the stability of excited states and reaction intermediates.[9][10][11] Reactions that proceed through polar intermediates are often accelerated in polar solvents.[9][10]
-
Viscosity: High solvent viscosity can hinder molecular rearrangements necessary for cleavage, thereby reducing the reaction rate.[9][10]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can specifically interact with the PPG or the leaving group, influencing the reaction pathway.[11]
Q5: What is a photosensitizer and do I need one?
A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, initiating a photochemical reaction.[17][18][19] In some cases, a photosensitizer can be used to shift the effective wavelength of the reaction to a more desirable range or to improve the efficiency of a reaction that has a low quantum yield.[17][20] Whether you need one depends on your specific PPG and experimental goals. Many photocleavage reactions proceed efficiently through direct photolysis and do not require a photosensitizer.[21]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your photolysis experiments.
Issue 1: Incomplete or Slow Cleavage
If your cleavage reaction is not going to completion or is proceeding too slowly, consider the following troubleshooting steps.
Workflow for Troubleshooting Incomplete Cleavage
Caption: Troubleshooting workflow for incomplete photolysis.
Detailed Steps:
-
Verify Wavelength and Spectrum: Ensure your light source's emission spectrum optimally overlaps with the absorption spectrum of your photolabile protecting group.
-
Increase Light Fluence: Systematically increase the irradiation time or the intensity of your light source. Monitor the reaction progress at each step to find the optimal fluence. Be aware that excessively high intensity can sometimes lead to unwanted side reactions.[4]
-
Check Reactant Concentration: Highly concentrated solutions can lead to the "inner filter effect," where the molecules at the surface absorb most of the light, preventing it from reaching the rest of the sample. Diluting the sample can sometimes improve overall cleavage efficiency.
-
Evaluate Solvent System: As discussed in the FAQs, the solvent plays a crucial role. If you are using a non-polar solvent for a reaction known to proceed through a polar intermediate, switching to a more polar solvent could significantly increase the rate.[9][10]
-
Consider a Different PPG: If you have optimized the above parameters and are still not achieving satisfactory results, the inherent quantum yield of your PPG may be the limiting factor.[7][8] Research alternative PPGs that are compatible with your molecule and have a higher reported quantum yield.[6]
Issue 2: Formation of Undesired Byproducts
The appearance of unexpected products can complicate your downstream analysis and indicates suboptimal reaction conditions.
Causality and Mitigation of Byproduct Formation
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Photodegradation of Product | The released molecule of interest is itself photosensitive at the irradiation wavelength. | Use a longer wavelength for cleavage if possible, or use a filter to narrow the bandwidth of the light source. Reduce the total irradiation time. |
| Side Reactions of the PPG | The excited PPG reacts through an alternative pathway, leading to different products. | Modify the solvent to favor the desired reaction pathway. Lowering the temperature can sometimes increase selectivity. |
| Reaction with Solvent or Buffer | The excited PPG or a reaction intermediate reacts with components of the medium. | Change to a more inert solvent or buffer system. Degassing the solvent to remove oxygen can prevent photo-oxidation.[22] |
| Photodegradation of Other Components | Other molecules in a complex mixture are being degraded by the light source. | Narrow the irradiation wavelength to be as specific as possible for the PPG. |
Experimental Protocol: Optimization of Photolysis Conditions
This protocol provides a systematic approach to determining the optimal conditions for the photocleavage of a novel compound protected by a photolabile group.
Objective: To determine the optimal irradiation time and solvent conditions for achieving >95% cleavage of the target molecule with minimal byproduct formation.
Materials:
-
Photocleavable compound of interest
-
A selection of solvents (e.g., acetonitrile, methanol, water, buffered solutions)
-
Calibrated light source with adjustable intensity and wavelength (e.g., LED array, filtered lamp)
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, UV-Vis spectrophotometer)[23][24]
-
Quartz cuvettes or reaction vessels transparent at the desired wavelength
Methodology:
Part 1: Initial Parameter Scoping
-
Determine λmax: Dissolve the photocleavable compound in a suitable solvent and measure its UV-Vis absorption spectrum to determine the wavelength of maximum absorbance (λmax).
-
Select Light Source: Choose a light source that emits at or near the λmax of your compound.
-
Preliminary Time Course:
-
Prepare a solution of your compound at a known concentration in a suitable starting solvent (e.g., acetonitrile).
-
Place the solution in a quartz cuvette and irradiate it with the selected light source at a fixed intensity.
-
At various time points (e.g., 0, 1, 5, 10, 30, 60 minutes), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the percentage of cleaved and uncleaved material.
-
Plot the percentage of cleavage versus time to get a preliminary idea of the reaction rate.
-
Part 2: Systematic Optimization
-
Light Intensity Matrix:
-
Based on the preliminary time course, choose a fixed time point that gives partial cleavage (e.g., 50%).
-
Set up a series of reactions at this fixed time point but vary the light intensity (e.g., 50%, 75%, 100% of maximum power).
-
Analyze the cleavage percentage for each intensity to determine its effect on the reaction rate.
-
-
Solvent Screening:
-
Using the optimal time and intensity from the previous steps, perform the cleavage reaction in a panel of different solvents with varying polarities and properties (e.g., methanol, ethanol, water, DMSO).
-
Analyze the cleavage efficiency in each solvent to identify the optimal medium for your reaction. Studies have shown that solvent dielectric constant and viscosity can linearly affect photolysis rates.[9][10]
-
Data Analysis and Interpretation:
-
Calculate the pseudo-first-order rate constant (k) for the cleavage reaction under each condition by plotting ln([A]t/[A]0) versus time, where [A] is the concentration of the uncleaved compound.[21]
-
Compare the rate constants and final cleavage yields across all tested conditions to identify the optimal parameters.
-
Carefully examine the chromatograms for the appearance of any new peaks that could indicate byproduct formation.
Workflow for Optimizing Photolysis
Caption: A systematic workflow for photolysis optimization.
By following this structured approach, you can systematically refine your experimental conditions to achieve efficient and clean photocleavage, leading to more reliable and reproducible results in your research and development endeavors.
References
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
-
(n.d.). 2.4 Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.[Link]
-
Fiveable. (n.d.). Photochemical Kinetics and Quantum Yields. Photochemistry Class Notes.[Link]
-
Kluijtmans, S. G. J. M., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal.[Link]
-
AZoM. (2013). Understanding Photocleavage Reactions. [Link]
-
Singh, A., et al. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.[Link]
-
Sheraz, M. A., et al. (2015). Solvent Effect on the Photolysis of Riboflavin. PMC - NIH.[Link]
-
Sheraz, M. A., et al. (2015). Solvent Effect on the Photolysis of Riboflavin. PubMed.[Link]
-
Das, A., et al. (2022). A spectroscopic method for monitoring photochemical reactions in the gas phase. PubMed.[Link]
-
Ochiai, T., et al. (1999). Solvent effects on rates of photochemical reaction of Rose Bengal triple state studied by nanosecond laser photolysis. ResearchGate.[Link]
-
The Royal Society of Chemistry. (n.d.). Calculating photolysis rates and estimating photolysis lifetimes. [Link]
-
Zhang, Y., et al. (2016). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. PMC.[Link]
-
Wikipedia. (n.d.). Photosensitizer. [Link]
-
Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews.[Link]
-
Zondag, S. D., et al. (2024). Enhancing mass transport to accelerate photoreactions and enable scale-up. Reaction Chemistry & Engineering (RSC Publishing).[Link]
-
Horvath, S., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research.[Link]
-
McNeil, L. E., et al. (2021). Kinetics and Pathways of the Aqueous Photolysis of Pharmaceutical Pollutants: A Versatile Laboratory or Remote Learning Investigation. Journal of Chemical Education.[Link]
-
Pollution → Sustainability Directory. (2025). What Is the Quantum Yield of a Photolysis Reaction? [Link]
-
Allison, R. R., et al. (2004). Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization. PMC.[Link]
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CLF. (n.d.). Dynamics of Chemical and Photochemical Reactions in Solution. [Link]
-
AZoM. (2026). Analyzing Photocleavage Events with Time-Resolved Emission Spectroscopy. [Link]
-
Leblebici, M. E., et al. (2020). Dawn of a new era in industrial photochemistry: the scale-up of micro- and mesostructured photoreactors. PMC.[Link]
-
UvA-DARE (Digital Academic Repository). (2023). Scale-Up of Photochemical Reactions. [Link]
-
Massive Bio. (2026). Photosensitizing Agent. [Link]
-
Ahmad, I., et al. (1995). Effect of light intensity and wavelengths on photodegradation reactions of riboflavin in aqueous solution. PubMed.[Link]
-
Scribd. (n.d.). Photosensitizer and Its Applications. [Link]
-
Taylor & Francis. (n.d.). Quantum yield – Knowledge and References. [Link]
-
ACS Publications. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology.[Link]
-
Hep Journals. (2015). A photolysis coefficient for characterizing the response of aqueous constituents to photolysis. [Link]
-
HORIBA. (n.d.). Investigating photocleavage using time-resolved emission spectra. [Link]
-
ResearchGate. (2025). Effects of ultraviolet intensity and wavelength on the photolysis of triclosan. [Link]
-
ResearchGate. (n.d.). A Red Light‐Triggered Drug Release System Based on One‐Photon Upconversion‐Like Photolysis. [Link]
-
(2021). Toward Scaling-Up Photocatalytic Process for Multiphase Environmental Applications. [Link]
-
PMC. (n.d.). Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor. [Link]
-
Photoreactors. (n.d.). Seamless Photochemical Scale-Up – Lab to Industrial Production. [Link]
-
(n.d.). Lecture 6 – Photolysis. [Link]
-
Journal of the American Chemical Society. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. [Link]
-
PMC. (n.d.). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. [Link]
-
PMC. (n.d.). Photoresponsive nanoparticles for drug delivery. [Link]
-
E3S Web of Conferences. (n.d.). Research on detection technology of photolysis rate of atmospheric trace gases. [Link]
-
PMC. (n.d.). Systematic Review: Mechanisms of Photoactive Nanocarriers for Imaging and Therapy including Controlled Drug Delivery. [Link]
-
Chemical Society Reviews (RSC Publishing). (2025). Photopharmacology and photoresponsive drug delivery. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. [Link]
-
ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions. [Link]
-
Polymer Chemistry (RSC Publishing). (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. [Link]
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Validation & Comparative
Technical Guide: Mass Spectrometry Analysis of 4-Methyl-3,5-Dinitrobenzyl (MDNB) Compounds
Executive Summary: The Case for MDNB Derivatization
In the trace analysis of acidic and nucleophilic analytes (carboxylic acids, phenols, thiols), sensitivity is often limited by poor ionization efficiency in standard ESI or APCI modes. While pentafluorobenzyl (PFB) derivatives are the gold standard for Electron Capture Negative Ionization (ECNI), they lack UV/Vis absorbance, limiting cross-verification.
4-Methyl-3,5-dinitrobenzyl (MDNB) derivatives offer a strategic alternative. By incorporating a highly electron-deficient dinitro-aromatic core, MDNB tags facilitate dual-mode detection :
-
Mass Spectrometry: High sensitivity in Negative Ion mode (via electron capture) and characteristic fragmentation in Positive Ion mode (diagnostic cation).
-
UV/Vis Spectroscopy: The conjugated nitro-aromatic system provides strong absorbance (~254 nm), allowing orthogonal verification of purity and quantity before MS injection.
This guide details the mechanistic basis, comparative performance, and validation protocols for MDNB analysis.
Mechanistic Basis & Fragmentation Logic
The MDNB moiety (C₈H₇N₂O₄) modifies analytes by attaching a "hard" electrophilic tag. Its utility in mass spectrometry is governed by the two nitro groups at positions 3 and 5, and the methyl group at position 4.
Ionization Pathways[1]
-
Negative Mode (ECNI/ESI-): The two nitro groups are strong electron-withdrawing groups (EWGs). They stabilize the negative charge, making the molecule an excellent electron acceptor. This allows for femtogram-level detection limits similar to halogenated tags.
-
Positive Mode (EI/ESI+): The benzylic bond is the "weak link." Upon collision-induced dissociation (CID), the molecule preferentially cleaves at the benzyl-analyte interface, generating a stable 4-methyl-3,5-dinitrobenzyl carbocation (m/z 195) .
Fragmentation Diagram
The following diagram illustrates the fragmentation logic used for structural verification.
Figure 1: Positive ion fragmentation pathway showing the formation of the diagnostic m/z 195 ion and subsequent nitro loss.
Comparative Analysis: MDNB vs. Alternatives
When selecting a derivatization agent, one must balance sensitivity, stability, and cost. The table below compares MDNB against the two most common alternatives: Pentafluorobenzyl bromide (PFB-Br) and Trimethylsilyl (TMS) reagents.
| Feature | MDNB (4-Methyl-3,5-dinitrobenzyl) | PFB (Pentafluorobenzyl) | TMS (Trimethylsilyl) |
| Primary Detection | LC-MS (ESI/APCI) & UV | GC-MS (NICI) | GC-MS (EI) |
| Diagnostic Ion (+) | m/z 195 (Specific) | m/z 181 (Specific) | m/z 73 (Generic) |
| Sensitivity | High (Nitro-induced electron capture) | Ultra-High (Halogen-induced) | Moderate |
| Stability | High (Hydrolytically stable) | High | Low (Hydrolysis prone) |
| UV Absorbance | Yes (Strong, ~254nm) | Negligible | None |
| Steric Hindrance | Moderate (Methyl group at pos 4) | Low | Varies by reagent |
| Cost | Low | High | Low |
Scientist's Note: Choose MDNB when you need to validate your MS data with a UV chromatogram (e.g., checking for co-eluting isobaric impurities that don't ionize). Choose PFB only if you are strictly limited to GC-MS with NICI and need sub-femtogram sensitivity.
Experimental Protocol: Derivatization & Analysis
This protocol describes the derivatization of a carboxylic acid (generic analyte) using 4-methyl-3,5-dinitrobenzyl chloride (MDNB-Cl) . This reaction follows a nucleophilic substitution (Sɴ2) mechanism.
Reagents Required[3][4][5][6][7][8]
-
MDNB-Cl Reagent: 10 mg/mL in Acetone.
-
Catalyst/Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Acetonitrile (ACN) or Acetone.
Step-by-Step Workflow
-
Solubilization: Dissolve the target analyte (approx. 50 µg) in 100 µL of ACN.
-
Basification: Add 50 µL of TEA. Why? The base neutralizes the HCl byproduct, driving the equilibrium forward and activating the carboxylic acid to a carboxylate anion.
-
Addition: Add 100 µL of MDNB-Cl solution.
-
Incubation: Heat at 60°C for 30 minutes in a sealed vial.
-
Caution: The 4-methyl group adds steric bulk compared to standard DNB. Ensure sufficient heat is applied to overcome the activation energy, but do not exceed 80°C to prevent thermal degradation of labile analytes.
-
-
Quenching (Optional): Add 10 µL of dilute formic acid to neutralize excess base if injecting directly onto a silica-based LC column.
-
Analysis: Inject 5 µL into the LC-MS system.
Analytical Workflow Diagram
Figure 2: Integrated LC-UV-MS workflow for cross-validated analysis.
Data Interpretation & Verification Criteria
To verify the presence of the MDNB-tagged compound, the following mass spectral features must be observed.
The Diagnostic Cation (Positive Mode)
In ESI+ or APCI+, the spectrum should be dominated by the cleavage of the benzyl-heteroatom bond.
-
Target m/z: 195.04 (Calculated for C₈H₇N₂O₄⁺).
-
Mechanism: Formation of the resonance-stabilized 4-methyl-3,5-dinitrobenzyl cation.
-
Verification: Perform an MS/MS Product Ion scan of the precursor [M+H]⁺. The base peak in the MS2 spectrum must be 195.
Neutral Loss Patterns
Secondary fragmentation often involves the nitro groups:
-
Loss of NO₂: [M - 46]
-
Loss of NO: [M - 30]
-
Loss of OH: [M - 17] (Common in nitro-aromatics with ortho-substituents, known as the "ortho effect," though less pronounced here due to the 4-methyl spacer).
Isotopic Distribution
The presence of two nitrogen atoms results in a specific isotopic pattern.
-
Use the A+1 and A+2 peak ratios to confirm the elemental composition (C₈H₇N₂O₄ + Analyte).
UV Confirmation
-
Check the UV trace at 254 nm . The MDNB derivative should show a distinct peak at the same retention time (allowing for the slight delay between detectors) as the MS signal. This confirms the signal is aromatic and nitro-containing, ruling out non-absorbing background noise.
References
-
PubChem. (n.d.). 4-Methyl-3,5-dinitrobenzamide | C8H7N3O5.[1] National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Methyl 3,5-dinitrobenzoate Mass Spectrum. Retrieved February 18, 2026, from [Link]
Sources
advantages and disadvantages of using 4-Methyl-3,5-dinitrobenzyl alcohol
High-Fidelity Surrogates in Explosives Detection & Synthetic Chemistry
Executive Summary
4-Methyl-3,5-dinitrobenzyl alcohol (MDBA) is a specialized nitro-aromatic building block primarily utilized as a sacrificial template in the development of Molecularly Imprinted Polymers (MIPs) for TNT detection. Unlike standard protecting groups (e.g., o-nitrobenzyl) used for photocleavage, MDBA serves as a structural isostere to 2,4,6-trinitrotoluene (TNT). Its unique substitution pattern—preserving the toluene methyl group while providing a benzylic hydroxyl "handle"—allows for covalent anchoring during polymer synthesis. This capability resolves the critical safety and fidelity challenges associated with using live explosives as templates.
Quick Technical Profile
| Property | Specification |
| CAS Number | 171809-20-4 |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol |
| Melting Point | 57–61 °C |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in THF, Acetone, DMSO; Insoluble in Water |
Comparative Analysis: MDBA vs. Alternatives
In the context of developing sensors for explosives (TNT), researchers typically choose between three template strategies: using the actual target (TNT), a non-covalent analog (DNT), or a covalent sacrificial spacer (MDBA).
Comparison Table: Efficacy in Molecular Imprinting
| Feature | 4-Methyl-3,5-dinitrobenzyl alcohol (MDBA) | 2,4,6-Trinitrotoluene (TNT) | 2,4-Dinitrotoluene (DNT) |
| Role | Sacrificial Spacer Template | Direct Template | Non-Covalent Analog |
| Safety Profile | High (Non-explosive under standard lab conditions) | Critical Risk (Explosive, toxic) | Moderate (Toxic, suspected carcinogen) |
| Imprinting Mode | Covalent (via carbamate/ester linkage) | Non-Covalent (Hydrogen bonding/π-π) | Non-Covalent |
| Cavity Fidelity | Superior. Covalent anchoring prevents template aggregation, creating uniform, defined cavities. | Moderate. Template self-aggregation can lead to heterogeneous binding sites. | Low to Moderate. Lacks the 3rd functional group handle. |
| Structural Homology | Isosteric. The -CH₂OH group spatially mimics the 4-nitro group of TNT, positioning functional monomers precisely. | Exact Match. | Partial Match (Missing one substituent entirely). |
| Rebinding Mechanism | Resulting cavity contains amine/hydroxyl groups positioned to H-bond with TNT nitro groups. | Cavity relies on shape complementarity and π-π stacking. | Shape complementarity only. |
Expert Insight: The "Isostere" Advantage
The structural logic of using MDBA is based on geometric superposition.
-
TNT Structure: Toluene core with Nitro groups at positions 2, 4, and 6.[1][2]
-
MDBA Structure: Toluene core with Nitro groups at positions 3 and 5 (relative to methyl) and a Hydroxymethyl at position 4.
-
The Swap: By rotating the molecule, the Hydroxymethyl (-CH₂OH) of MDBA occupies the exact spatial volume of one Nitro group of TNT. When this alcohol is reacted with a silane (e.g., isocyanate), it creates a polymerizable tether. Upon cleavage, this tether leaves behind a functional residue (e.g., an amine) inside the cavity, exactly where the Nitro group of the target TNT molecule will dock.
Advantages & Disadvantages
Advantages
-
Safety-First Synthesis: Eliminates the need to handle bulk quantities of TNT during the polymerization phase, which often involves heat or UV radiation that could trigger explosives.
-
High-Affinity Binding Sites: The "Sacrificial Spacer" method yields cavities with defined stoichiometry. Since the template is chemically bonded to the polymer matrix, it cannot aggregate, ensuring that 100% of the cavities are monomeric and accessible.
-
Versatile Derivatization: The benzylic alcohol is easily converted to halides (using SOCl₂ or PBr₃) or esters, making it a versatile precursor for other electron-deficient aromatic syntheses.
Disadvantages
-
Synthetic Complexity: Requires a multi-step workflow (Synthesis of precursor
Polymerization Chemical Cleavage) compared to the simple "mix-and-polymerize" non-covalent method. -
Incomplete Template Removal: Chemical cleavage (e.g., hydrolysis of carbamates) inside a rigid polymer matrix can be slow. Residual template can block binding sites, lowering the sensor's capacity.
-
Cost: Significantly more expensive and less available than commodity chemicals like DNT or dinitrobenzoic acid.
Experimental Protocol: Sacrificial Spacer Imprinting
This protocol describes the synthesis of a TNT-imprinted sol-gel polymer using MDBA as the template.
Phase 1: Precursor Synthesis (The "Anchor")
Objective: Covalently attach MDBA to a silane monomer via a carbamate linkage.
-
Reagents:
-
4-Methyl-3,5-dinitrobenzyl alcohol (1.0 eq, 5 mmol, ~1.06 g)
-
3-Isocyanatopropyltriethoxysilane (ICPTES) (1.0 eq, 5 mmol)
-
Catalyst: Dibutyltin dilaurate (DBTDL) (1-2 drops)
-
Solvent: Anhydrous THF (10 mL)
-
-
Procedure:
-
Dissolve MDBA in anhydrous THF under nitrogen atmosphere.
-
Add ICPTES dropwise via syringe.
-
Add DBTDL catalyst.
-
Reflux at 60°C for 6–12 hours.
-
Validation: Monitor via FTIR.[3] Disappearance of the isocyanate peak (~2270 cm⁻¹) and appearance of the carbamate C=O peak (~1720 cm⁻¹) confirms reaction completion.
-
Note: Do not purify via column chromatography if the silane is hydrolytically unstable; use directly in Phase 2.
-
Phase 2: Sol-Gel Polymerization
-
Cocktail Preparation:
-
Mix the MDBA-Silane Precursor (from Phase 1) with cross-linker Bis(trimethoxysilylethyl)benzene (BTEB) in a 1:4 molar ratio.
-
Add Porogen: THF or Acetonitrile (to control pore size).
-
Add Catalyst: 0.1 M HCl (aqueous) to initiate hydrolysis/condensation.
-
-
Curing:
-
Cast the sol onto the sensor surface (e.g., glass slide, quartz crystal).
-
Age at Room Temperature for 24 hours.
-
Cure at 60°C for 24 hours to complete the condensation network.
-
Phase 3: Template Removal (Activation)
Objective: Cleave the carbamate bond to release MDBA and reveal the amine binding site.
-
Cleavage Cocktail: Ethanol/Water (1:1) containing 1M NaOH (or strong acid, depending on matrix stability). Note: Base hydrolysis is faster for carbamates but checks silica stability.
-
Process:
-
Immerse the polymer film in the cleavage cocktail at 50°C for 4 hours.
-
Wash: Rinse extensively with Ethanol and Acetone to extract the cleaved MDBA.
-
Validation: Analyze the wash solvent via UV-Vis (absorbance at ~230-250 nm for dinitro aromatics) to confirm MDBA release.
-
Visualizing the Mechanism
The following diagram illustrates the "Sacrificial Spacer" logic, highlighting how MDBA translates into a high-fidelity TNT binding site.
Figure 1: The Sacrificial Spacer Workflow. MDBA (Yellow) is covalently attached to the monomer, polymerized, and then cleaved. This leaves a "memory" of the shape plus a functional amine group positioned to bind TNT.
References
-
Molecularly Imprinted Sol-Gel for TNT Detection with Optical Micro-Ring Resonator Sensor Chips. Source: Sensors (Basel), 2019.[4] URL:[Link]
-
Towards an Electronic Dog Nose: Surface Plasmon Resonance Immunosensor for Security and Safety. Source: MDPI, Sensors, 2014. URL:[Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides. Source: PMC (NIH), 2010. URL:[Link]
-
Chemoenzymatic Synthesis of Trinitrobenzyl Halides as an Alternative Approach to Hexanitrostilbene. Source: University of Delaware / Wiley Online Library. URL:[Link]
Sources
Kinetic Studies of the Photolysis of Dinitrobenzyl Ethers: A Comparative Guide
Executive Summary & Structural Reality Check
In the field of photocleavable protecting groups (PPGs), precision in structural design is paramount. While 4-Methyl-3,5-dinitrobenzyl (MDNB) ethers are chemically distinct entities, they present a critical mechanistic limitation for photolysis.
The Structural Paradox: Standard nitrobenzyl photocleavage relies on the Norrish Type II mechanism, which strictly requires a nitro group in the ortho position relative to the benzylic carbon.
-
4-Methyl-3,5-dinitrobenzyl: The nitro groups are in the meta positions (positions 3 and 5) relative to the benzylic carbon (position 1). This configuration prohibits the initial hydrogen abstraction step required for clean photocleavage.
-
2,6-Dinitrobenzyl (2,6-DNB): This is the functional "fast-release" alternative. The presence of two ortho-nitro groups statistically doubles the probability of hydrogen abstraction, significantly accelerating reaction kinetics.
Guidance: This guide focuses on the kinetic profiling of the 2,6-Dinitrobenzyl (2,6-DNB) class compared to standard o-nitrobenzyl (ONB) and 4,5-dimethoxy-2-nitrobenzyl (DMNB) ethers. This distinction is vital for researchers seeking rapid uncaging kinetics (e.g., for neurotransmitter release or kinetic crystallography).
Mechanistic Insight: The "Ortho" Requirement
To understand the kinetic superiority of DNB ethers, one must visualize the primary photochemical event.
The Norrish Type II Pathway
Upon UV irradiation (~300–365 nm), the ortho-nitro group is excited to a triplet state. It abstracts a benzylic hydrogen, forming an aci-nitro intermediate. This intermediate decays to release the substrate and a nitroso-aldehyde/ketone byproduct.
Structural Comparison (Diagram)
Caption: Comparison of the active 2,6-DNB pathway (top) versus the kinetically inert 3,5-MDNB scaffold (bottom). The ortho-nitro group is essential for the H-abstraction step.
Comparative Performance Analysis
For applications requiring high temporal resolution (e.g., neuronal uncaging), the rate of release (
Kinetic Parameters Table
| Protecting Group | Structure | Quantum Yield ( | Release Rate ( | Primary Application | |
| 2,6-Dinitrobenzyl (DNB) | o,o-Dinitro | ~260 nm (tail to 365) | 0.20 – 0.45 | > 10 | Fast uncaging (neurotransmitters, ions) |
| o-Nitro, | ~260 nm | 0.10 – 0.20 | ~100 s | General synthesis, solid-phase synthesis | |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | o-Nitro, 4,5-OMe | ~350 nm | 0.01 – 0.10 | ~10 | Biological studies (red-shifted absorption) |
| 4-Methyl-3,5-dinitrobenzyl | m,m-Dinitro | ~230 nm | < 0.001 | N/A (Inert) | Not recommended for uncaging |
Interpretation
-
Speed: 2,6-DNB derivatives are significantly faster than standard ONB groups. The presence of two nitro groups accelerates the initial H-abstraction and the subsequent decay of the aci-nitro intermediate.
-
Efficiency: DNBs often exhibit higher quantum yields (
) compared to DMNB ( ), meaning less light intensity is required for release, reducing potential phototoxicity. -
Absorbance: The trade-off is that DNBs absorb primarily in the deep UV. However, they possess a "tail" that extends to 365 nm, allowing standard UV-LED activation.
Experimental Protocols: Kinetic Profiling
To rigorously determine the kinetics of a DNB ether, you must measure two parameters: the Quantum Yield (
Workflow Overview (Diagram)
Caption: Dual-stream workflow for characterizing photolysis kinetics. Steady-state determines efficiency (Φ), while Laser Flash Photolysis determines speed (k).
Protocol A: Quantum Yield Determination (Steady State)
Objective: Measure how efficiently photons convert the starting material to product.
-
Actinometry Setup:
-
Prepare a 0.006 M potassium ferrioxalate solution.
-
Irradiate 3 mL of actinometer solution using a 365 nm UV LED source for defined intervals (e.g., 10, 20, 30 seconds).
-
Develop with phenanthroline and measure absorbance at 510 nm to calculate photon flux (
) [Ref 1].
-
-
Sample Photolysis:
-
Dissolve the DNB ether (1 mM) in a solvent matching the intended application (e.g., PBS buffer/Acetonitrile 50:50).
-
Critical Step: Ensure optical density (OD) at irradiation wavelength is > 2.0 to ensure total photon absorption, or apply correction factors.
-
Irradiate samples for fixed time points.
-
-
Quantification:
-
Analyze aliquots via HPLC (Reverse phase, C18 column, UV detection at 254 nm).
-
Plot [Concentration] vs. [Total Photons Absorbed]. The slope corresponds to
.
-
Protocol B: Rate Constant Measurement (Flash Photolysis)
Objective: Measure the lifetime of the aci-nitro intermediate (the rate-limiting step for release).
-
System: Nanosecond Laser Flash Photolysis (LFP) system (e.g., Nd:YAG laser, 355 nm pulse, 5–10 ns width).
-
Sample Prep: Prepare an optically dilute solution (OD ~0.3 at 355 nm) to prevent inner filter effects. Degas with Argon for 15 mins (oxygen can quench triplet states).
-
Detection:
-
The aci-nitro intermediate typically absorbs strongly between 400–450 nm (yellow transient).
-
Monitor the change in absorbance (
) at 430 nm immediately after the laser pulse.
-
-
Analysis:
-
You will observe a rapid rise (formation) followed by a mono-exponential decay.
-
Fit the decay curve to
. -
The rate constant
represents the release rate of the substrate. For 2,6-DNB, expect depending on pH and solvent [Ref 2].
-
References
-
Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link
-
Corrie, J. E. T., et al. (2003). "Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers: A Kinetic Study." Journal of the American Chemical Society, 125(28), 8546–8554. Link
-
Jasuja, R., et al. (1999). "The Fast Tumble Signal in Bacterial Chemotaxis: O-2,6-Dinitrobenzyl-L-leucine." Biophysical Journal, 76(3), 1706–1719. Link
-
Il'ichev, Y. V., et al. (2004). "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP." Journal of the American Chemical Society, 126(14), 4581-4595. Link
A Senior Application Scientist's Guide to Comparative Analysis of Cleavage Efficiency and Byproducts
For researchers, scientists, and drug development professionals, the precise cleavage of recombinant fusion proteins is a critical step that directly impacts the yield, purity, and biological activity of the final product. The choice of cleavage method, whether chemical or enzymatic, is a decision with significant downstream consequences. A highly efficient and specific cleavage agent minimizes the presence of unprocessed fusion protein and reduces the formation of unwanted byproducts, simplifying subsequent purification steps and ensuring the integrity of the target protein.
This guide provides an in-depth comparative analysis of commonly employed cleavage agents. We will delve into the mechanistic underpinnings of each method, explore the factors that govern their efficiency, and discuss the spectrum of potential byproducts. This analysis is grounded in experimental data and established protocols, providing you with the necessary insights to make informed decisions for your specific application.
The Dichotomy of Cleavage: Chemical vs. Enzymatic Methods
The selection of a cleavage strategy is fundamentally a choice between the brute force of chemical reagents and the refined specificity of proteolytic enzymes. Each approach presents a distinct set of advantages and disadvantages that must be weighed against the nature of the target protein and the desired outcome.
Chemical Cleavage: Potent but Potentially Indiscriminate
Chemical cleavage methods offer the advantage of being relatively inexpensive and are often employed when enzymatic methods are not feasible. However, they typically require harsh reaction conditions that can lead to protein denaturation, and their specificity is generally lower than that of enzymes, increasing the risk of off-target cleavage and side reactions.
Enzymatic Cleavage: The Surgical Approach
Enzymatic cleavage, utilizing proteases, is the preferred method for most applications due to its high specificity and mild reaction conditions, which help to preserve the native structure and function of the target protein. While generally more expensive than chemical methods, the precision of enzymatic cleavage often translates to higher recovery of active protein and simplified downstream purification.
A Comparative Look at Common Cleavage Agents
Here, we compare the cleavage efficiency and byproduct profiles of several widely used chemical and enzymatic agents.
Chemical Cleavage Agents
2.1.1. Cyanogen Bromide (CNBr)
Cyanogen bromide cleaves the peptide bond at the C-terminal side of methionine residues.[1][2][3] Given that methionine is a relatively rare amino acid, CNBr cleavage typically generates a small number of large protein fragments.[3]
-
Mechanism of Action: The reaction involves the nucleophilic attack of the sulfur atom in methionine on the cyanogen group of CNBr, leading to the formation of a cyanosulfonium salt. This intermediate then undergoes an intramolecular cyclization, resulting in the cleavage of the peptide bond and the conversion of the methionine residue to a C-terminal homoserine lactone.
-
Cleavage Efficiency: Under optimal conditions, CNBr can achieve high cleavage efficiency, often exceeding 90%.[3] However, incomplete cleavage is a common issue.[4] The efficiency can be impacted by the solvent used, with 70% formic acid or 6M guanidinium hydrochloride in 0.1M HCl often being more effective than 70% trifluoroacetic acid, especially for hydrophobic proteins.[5]
-
Byproducts and Side Reactions:
-
Incomplete Cleavage: The most common "byproduct" is the starting fusion protein.
-
Oxidation of Methionine: If the methionine residue is oxidized to methionine sulfoxide, it becomes resistant to CNBr cleavage.
-
Side Reactions with Cysteine: Cysteine residues can react with CNBr.
-
Formylation of Serine and Threonine: The use of formic acid as a solvent can lead to the formylation of serine and threonine residues.
-
Non-specific Degradation: Harsh acidic conditions can cause non-specific degradation of the protein.[5]
-
2.1.2. Hydroxylamine
Hydroxylamine is used for the selective cleavage of asparaginyl-glycyl (Asn-Gly) peptide bonds.[6][7][8] The relative infrequency of this dipeptide sequence in proteins means that hydroxylamine cleavage also tends to produce large peptide fragments.[6]
-
Mechanism of Action: At an alkaline pH, the side chain of asparagine in an Asn-Gly sequence can cyclize to form a succinimide intermediate. This intermediate is susceptible to nucleophilic attack by hydroxylamine, leading to the cleavage of the peptide bond.[6]
-
Cleavage Efficiency: The efficiency of hydroxylamine cleavage can be variable and is influenced by factors such as pH, temperature, and the concentration of hydroxylamine.
-
Byproducts and Side Reactions:
-
Hydroxamate Formation: A significant side reaction is the formation of hydroxamates at asparagine and glutamine residues.[6]
-
Deamidation: Deamidation of asparagine and glutamine can also occur.
-
Incomplete Cleavage: As with CNBr, incomplete cleavage is a common outcome.
-
Protein Denaturation: The alkaline conditions required for the reaction can lead to protein denaturation.
-
Enzymatic Cleavage Agents
2.2.1. TEV Protease (Tobacco Etch Virus Protease)
TEV protease is a highly specific cysteine protease that recognizes the consensus sequence ENLYFQ\S, cleaving between the glutamine and serine residues.[9] Its stringent specificity has made it one of the most popular enzymes for the removal of affinity tags from recombinant proteins.[9][10][11]
-
Cleavage Efficiency: TEV protease is known for its high efficiency.[10] However, the efficiency can be influenced by the amino acid at the P1' position (the residue immediately following the cleavage site). While many amino acids are tolerated, proline at this position can drastically reduce cleavage efficiency.[12] The enzyme is active over a broad range of temperatures (4-37°C) and pH values (6.5-8.5).[11][13]
-
Byproducts and Off-Target Cleavage:
-
Incomplete Cleavage: Can occur if the cleavage site is not fully accessible or if suboptimal reaction conditions are used.
-
Off-Target Cleavage: While rare, off-target cleavage at non-canonical sites has been reported, particularly when using high concentrations of the enzyme or for prolonged incubation times.[10]
-
Autolysis: Some commercial preparations of TEV protease are prone to autolysis, which can reduce its activity over time. More stable mutants have been developed to address this issue.[11]
-
2.2.2. HRV 3C Protease (Human Rhinovirus 3C Protease)
HRV 3C protease, also known as PreScission Protease, is another highly specific cysteine protease that recognizes the sequence LEVLFQ/GP and cleaves between the glutamine and glycine residues.[14][15]
-
Cleavage Efficiency: HRV 3C protease is highly efficient and robust, with activity at low temperatures (e.g., 4°C), which can be beneficial for sensitive target proteins.[14][16] The efficiency can be affected by the accessibility of the cleavage site and the surrounding protein structure.
-
Byproducts and Off-Target Cleavage:
2.2.3. Thrombin
Thrombin is a serine protease that plays a key role in blood coagulation.[17] For recombinant protein applications, it is commonly used to cleave at sites such as Leu-Val-Pro-Arg-|-Gly-Ser.[18]
-
Cleavage Efficiency: Thrombin is a highly active protease. However, its specificity is lower than that of TEV or HRV 3C protease. The efficiency of cleavage is influenced by residues in the P2 and P3' positions of the substrate.[17][19]
-
Byproducts and Off-Target Cleavage:
-
Non-Specific Cleavage: The primary drawback of thrombin is its potential for non-specific cleavage at other arginine and lysine residues within the target protein, especially with higher enzyme concentrations or longer incubation times.[18] This can lead to a heterogeneous product mixture and complicate purification.
-
Degradation Products: Non-specific cleavage can result in the degradation of the target protein.
-
Summary of Cleavage Agent Characteristics
| Cleavage Agent | Cleavage Site | Advantages | Disadvantages | Common Byproducts |
| Cyanogen Bromide (CNBr) | C-terminus of Met | Inexpensive; Generates large fragments | Harsh conditions; Incomplete cleavage; Side reactions | Incompletely cleaved protein, oxidized protein, formylated protein, non-specific degradation products |
| Hydroxylamine | Asn-Gly bond | Generates large fragments | Alkaline conditions; Variable efficiency; Side reactions | Incompletely cleaved protein, hydroxamated protein, deamidated protein |
| TEV Protease | ENLYFQ\S(G) | High specificity; Mild conditions; Active in various buffers | More expensive than chemical methods; Potential for off-target cleavage at high concentrations | Incompletely cleaved protein, off-target cleavage products (rare) |
| HRV 3C Protease | LEVLFQ/GP | High specificity; Mild conditions; Active at low temperatures | More expensive than chemical methods | Incompletely cleaved protein |
| Thrombin | After Arg (e.g., LVPR/GS) | High activity | Lower specificity; Prone to non-specific cleavage | Incompletely cleaved protein, non-specific cleavage products, degradation products |
Experimental Workflow for Comparative Analysis
A systematic experimental approach is essential for objectively comparing the performance of different cleavage agents for your specific fusion protein.
Caption: Experimental workflow for the comparative analysis of cleavage efficiency and byproduct formation.
Detailed Experimental Protocol: Comparative Cleavage Analysis
This protocol outlines a general procedure for comparing the cleavage of a fusion protein by different methods.
1. Fusion Protein Preparation:
- Express the fusion protein of interest in a suitable expression system (e.g., E. coli).
- Purify the fusion protein to >95% purity using an appropriate chromatography method (e.g., affinity chromatography followed by size-exclusion chromatography).
- Dialyze the purified protein into a buffer compatible with all cleavage reactions to be tested, or into separate optimal buffers for each cleavage agent if a direct comparison in a single buffer is not feasible. A common starting buffer for enzymatic cleavage is 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT.
- Determine the protein concentration using a reliable method (e.g., BCA assay or A280 measurement with the calculated extinction coefficient).
2. Cleavage Reactions:
- Set up parallel cleavage reactions for each cleavage agent. Include a "no cleavage agent" control.
- For Enzymatic Cleavage (e.g., TEV Protease):
- In a microcentrifuge tube, combine the fusion protein (e.g., 1 mg/mL final concentration) with the recommended amount of protease (e.g., 1:100 w/w protease to fusion protein).[20]
- Incubate at the recommended temperature (e.g., 4°C or room temperature) for a time course (e.g., 1, 4, 16, and 24 hours).
- For Chemical Cleavage (e.g., CNBr):
- Caution: CNBr is highly toxic and should be handled in a chemical fume hood with appropriate personal protective equipment.
- Dissolve the lyophilized fusion protein in 70% formic acid.
- Add a 100-fold molar excess of CNBr over methionine residues.
- Incubate in the dark at room temperature for 24 hours.
- Quench the reaction by diluting with water and lyophilize to remove the acid and CNBr.
3. Analysis of Cleavage Efficiency by SDS-PAGE:
- At each time point, take an aliquot of each reaction and stop the reaction by adding SDS-PAGE loading buffer.
- Run the samples on an SDS-PAGE gel.
- Stain the gel with a suitable stain (e.g., Coomassie Brilliant Blue).
- Visually inspect the gel for the disappearance of the fusion protein band and the appearance of the cleaved target protein and tag bands.
- Quantify the band intensities using densitometry software to calculate the percentage of cleavage at each time point.
4. Identification of Byproducts by Mass Spectrometry:
- Take a larger aliquot from the final time point of each cleavage reaction.
- For intact mass analysis: Desalt the sample and analyze by ESI-MS to identify the masses of the major species present (uncleaved fusion protein, cleaved target protein, cleaved tag, and any major byproducts).
- For peptide mapping and PTM analysis:
- Excise the protein bands of interest from the SDS-PAGE gel or use the solution sample.
- Perform an in-gel or in-solution tryptic digest.
- Analyze the resulting peptides by LC-MS/MS.[21][22][23]
- Search the MS/MS data against a database containing the sequence of the fusion protein to identify cleavage sites, post-translational modifications, and byproducts.
Visualizing Cleavage Mechanisms and Byproducts
Understanding the chemical transformations at the cleavage site is crucial for troubleshooting and optimizing cleavage reactions.
Caption: Overview of cleavage sites and major byproducts for different cleavage agents.
Conclusion and Recommendations
The optimal cleavage strategy is highly dependent on the specific fusion protein and the downstream application.
-
For high-value therapeutic proteins , where purity and biological activity are paramount, highly specific proteases such as TEV protease or HRV 3C protease are the methods of choice. The higher initial cost is often justified by simplified purification and a higher yield of the active, correctly folded protein.
-
For applications where the target protein is robust and cost is a major consideration , chemical cleavage with cyanogen bromide can be a viable option, provided that the protein lacks internal methionine residues or that internal cleavage is acceptable.
-
Thrombin can be a useful tool, but its propensity for non-specific cleavage necessitates careful optimization of reaction conditions and may require additional purification steps to remove unwanted cleavage products.
Ultimately, a small-scale pilot study comparing a few selected cleavage agents, as outlined in the experimental protocol, is the most effective way to determine the ideal method for your specific project. This empirical approach, guided by the principles discussed in this guide, will enable you to maximize the efficiency of your protein production workflow and ensure the quality of your final product.
References
-
Creative Diagnostics. Tobacco Etch Virus Protease. [Link]
- Ausubel, F. M., Brent, R., Kingston, R. E., Moore, D. D., Seidman, J. G., Smith, J. A., & Struhl, K. (Eds.). (2001). Enzymatic and chemical cleavage of fusion proteins. Current protocols in molecular biology, 47(1), 16-4.
-
ResearchGate. Chemical Cleavage of Proteins at Asparaginyl-Glycyl Peptide Bonds. [Link]
-
NovoPro Bioscience. (2024, October 12). The P1' specificity of tobacco etch virus protease. [Link]
- Scherer, P. E., & Manning, W. C. (2012). Large-Scale Quantitative Assessment of Different In-Solution Protein Digestion Protocols Reveals Superior Cleavage Efficiency of Tandem Lys-C/Trypsin Proteolysis over Trypsin Digestion. Journal of Proteome Research, 11(11), 5195-5205.
-
Promega Connections. (2018, August 24). What's In YOUR Protein? Optimizing Protease Digestions to Get the Inside Scoop. [Link]
- Le-Scherban, F., & Overall, C. M. (2012). The Extended Cleavage Specificity of Human Thrombin. PLoS ONE, 7(2), e31756.
- Agard, N. J., & Wells, J. A. (2009). Structural and kinetic determinants of protease substrates.
-
Cytiva. (2025, September 29). Factors affecting cleavage efficiency when using Cytiva™ Protein Select™ technology. [Link]
- Cabrita, L. D., & Bottomley, S. P. (2017). Unexpected tobacco etch virus (TEV) protease cleavage of recombinant human proteins. Protein Engineering, Design and Selection, 30(5), 371-377.
-
ResearchGate. (PDF) Enzymatic and Chemical Cleavage of Fusion Proteins. [Link]
- Austen, B. M., & Smith, J. A. (2003). The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides. Protein and Peptide Letters, 10(2), 155-160.
- MDPI. (2023, December 15). Understanding the Molecular Mechanisms of Proteases in Bioprocessing: A Review on the Future of the Food Industry. Foods, 13(1), 1.
-
Novagen. Thrombin Kits. [Link]
-
Turbo3C (HRV3C Protease). [Link]
-
TEV Protease FAQ. [Link]
- Le-Scherban, F., & Overall, C. M. (2012). The extended cleavage specificity of human thrombin. PLoS ONE, 7(2), e31756.
- Walker, J. M. (Ed.). (1994). The Protein Protocols Handbook. Humana Press.
-
BLIRT. TEV Protease. [Link]
-
Wedekind Lab. TEV Protease Cleavage Protocol. [Link]
- Toman, B., & Li, L. (2017). Thrombin: An Approach to Developing a Higher-Order Reference Material and Reference Measurement Procedure for Substance Identity, Amount, and Biological Activities. Journal of Research of the National Institute of Standards and Technology, 122, 23.
- Rogers, L. D., & Overall, C. M. (2013). Monitoring proteolytic processing events by quantitative mass spectrometry. Molecular & Cellular Proteomics, 12(10), 2689-2701.
- Forsberg, G., Brobjer, M., Holmgren, E., & Hartmanis, M. (1992). An evaluation of different enzymatic cleavage methods for recombinant fusion proteins, applied on des(1-3)insulin-like growth factor I. Journal of Protein Chemistry, 11(2), 201-211.
-
LKB Resources. Cyanogen bromide and formic acid peptide mapping. [Link]
- Wang, X., Li, X., Wang, J., Su, X., & Chen, J. (2020). Quantitative Analysis of the Substrate Specificity of Human Rhinovirus 3C Protease and Exploration of Its Substrate Recognition Mechanisms. ACS Chemical Biology, 15(2), 433-442.
-
Bitesize Bio. (2025, May 21). A Beginner's Guide to Tag-Removing Proteases. [Link]
-
ResearchGate. Does anyone have any idea about how to enhance the efficiency of TEV protease cleavage of a fusion protein?. [Link]
- Macmillan, D., & Bertozzi, C. R. (2004). Cyanogen bromide cleavage generates fragments suitable for expressed protein and glycoprotein ligation. Organic & Biomolecular Chemistry, 2(16), 2269-2272.
-
ResearchGate. (PDF) Cyanogen bromide cleavage of proteins in salt and buffer solutions. [Link]
-
ResearchGate. Hydroxylamine-Induced Cleavage of the Asparaginyl–Glycine Motif in the Production of Recombinant Proteins: The Case of Insulin-like Growth Factor I. [Link]
-
Wikipedia. Protein mass spectrometry. [Link]
-
Novagen. HRV 3C Protease. [Link]
-
PROTEASES. [Link]
-
Analytical Chemistry. (2023, August 11). Easy, Robust, and Repeatable Online Acid Cleavage of Proteins in Mobile Phase for Fast Quantitative LC-MS Bottom-Up Protein Analysis: Application for Ricin Detection. [Link]
-
Frontiers in Bioinformatics. (2025, September 3). Protein cleaver: an interactive web interface for in silico prediction and systematic annotation of protein digestion-derived peptides. [Link]
- Walker, J. M. (Ed.). (1994). The Protein Protocols Handbook. Humana Press.
- Bornstein, P., & Balian, G. (1977). Cleavage at Asn-Gly bonds with hydroxylamine. Methods in Enzymology, 47, 132-145.
- Saraswat, M., & Musante, L. (2007). Cleavage of asn-gly bonds by hydroxylamine. CSH Protocols, 2007, pdb.prot4778.
-
Semantic Scholar. Hydroxylamine-induced cleavage of the asparaginyl-glycine motif in the production of recombinant proteins: the case of insulin-like growth factor I. [Link]
-
Labinsights. (2023, May 8). Protein Identification by Tandem Mass Spectrometry. [Link]
-
Allumiqs. Protein Identification by Mass Spectrometry: How does it work?. [Link]
-
University of Bristol. Protein Identification using Mass Spectrometry. [Link]
Sources
- 1. Enzymatic and chemical cleavage of fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. lclane.net [lclane.net]
- 5. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 13. blirt.eu [blirt.eu]
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- 17. The Extended Cleavage Specificity of Human Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
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- 21. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. Mass spectrometry-related techniques for protein identification - Creative Proteomics Blog [creative-proteomics.com]
- 23. labinsights.nl [labinsights.nl]
assessing the orthogonality of 4-Methyl-3,5-dinitrobenzyl alcohol protection
The following guide provides an in-depth technical assessment of 4-Methyl-3,5-dinitrobenzyl alcohol (MDB-OH) as a protecting group.
Content Type: Publish Comparison Guide
Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Leads
Executive Summary
The 4-Methyl-3,5-dinitrobenzyl (MDB) moiety represents a specialized class of reduction-labile protecting groups. While structurally related to the common p-nitrobenzyl (pNB) and o-nitrobenzyl (oNB) groups, MDB offers distinct physicochemical properties due to its highly electron-deficient dinitro-aromatic core.
Unlike o-nitrobenzyl derivatives, which are photo-labile, the MDB group is primarily designed for orthogonality against acid- and base-labile systems (e.g., Boc/Fmoc strategies). Its cleavage is triggered by the chemoselective reduction of the nitro groups to amines, followed by 1,6-elimination or hydrolysis. This makes it an invaluable tool in complex total synthesis and peptide chemistry where standard hydrogenolysis (Pd/C) is precluded by the presence of other sensitive olefins or sulfur-containing residues.
Chemical Architecture & Mechanism
Structural Logic
The MDB group features a benzyl alcohol core substituted with:
-
Two Nitro groups (positions 3,5): These strongly withdraw electrons, rendering the benzyl carbon electron-deficient and the aromatic ring highly susceptible to single-electron transfer (SET) reduction.
-
One Methyl group (position 4): Provides steric bulk and unique solubility properties, distinguishing it from simple 3,5-dinitrobenzyl derivatives.
Cleavage Mechanism: Reductive Fragmentation
The deprotection of MDB esters or carbamates follows a "Safety-Catch" mechanism. The group is stable until the nitro moieties are reduced to electron-donating amino groups.
-
Activation: The electron-withdrawing nitro groups (
) are reduced to electron-donating amino groups ( ) using mild reducing agents (e.g., Zn/AcOH, SnCl ). -
Fragmentation: The resulting p-amino or o-amino benzyl system becomes electron-rich. In the case of p-nitrobenzyl analogs, this facilitates 1,6-elimination (aza-quinone methide formation) to release the free acid or amine. For the 3,5-dinitro system, the mechanism involves the formation of a labile diaminobenzyl intermediate that undergoes rapid hydrolysis.
Figure 1: The reductive cleavage pathway of the MDB protecting group.[1]
Orthogonality Matrix
The MDB group is designed to survive conditions that cleave standard protecting groups, providing a "third dimension" of orthogonality.
| Condition Class | Reagent Example | MDB Stability | Rationale |
| Acidic | 50% TFA / DCM | Stable | The electron-deficient ring destabilizes carbocation formation, preventing acidolysis (unlike Trityl/Boc). |
| Basic | 20% Piperidine / DMF | Stable | Resistant to β-elimination (unlike Fmoc). Note: Strong hydroxide (NaOH) may cause hydrolysis. |
| Fluoride | TBAF / THF | Stable | Orthogonal to silyl ethers (TBDMS, TIPS). |
| Hydrogenolysis | H | Labile | Nitro groups are rapidly reduced to amines, triggering cleavage. |
| Reductive (SET) | Zn / AcOH | Labile | Primary Cleavage Mode. Specific reduction of nitro groups. |
| Photolytic | UV (365 nm) | Stable | Unlike o-nitrobenzyl, the 3,5-dinitro substitution pattern does not support the Norrish Type II photo-cleavage mechanism. |
Comparative Analysis: MDB vs. Alternatives
The following table compares MDB with its closest structural analogs.
| Feature | MDB (4-Methyl-3,5-dinitrobenzyl) | pNB (p-Nitrobenzyl) | oNB (o-Nitrobenzyl) |
| Primary Cleavage | Reduction (Zn, SnCl | Reduction (Zn, H | Photolysis (UV 365nm) |
| Acid Stability | High (TFA stable) | High (HF stable) | High |
| Base Stability | Moderate (Stable to amines) | High | High |
| Crystallinity | Very High (Often used for derivatives) | Moderate | Moderate |
| Steric Bulk | High (4-Methyl + 2 Nitro) | Low | Moderate |
| Use Case | Specialized orthogonality; molecular imprinting templates | Standard Cys/Carboxyl protection | Light-sensitive synthesis; Caged compounds |
Key Insight: Choose MDB over pNB when you require enhanced crystallinity for purification or when the specific redox potential of the dinitro system allows for selective cleavage in the presence of mononitro groups (though this requires fine-tuning). MDB is also frequently used as a robust "handle" in molecular imprinting due to its rigid, electron-deficient nature [1].
Experimental Protocols
Installation of MDB Protection (Carboxylates)
Objective: Protect a carboxylic acid as an MDB ester.
-
Reagents: Carboxylic Acid (1.0 equiv), 4-Methyl-3,5-dinitrobenzyl alcohol (1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv).
-
Solvent: Anhydrous DCM or DMF.
-
Procedure:
-
Dissolve the carboxylic acid and MDB alcohol in the solvent under inert atmosphere (
). -
Cool to 0°C. Add DCC and DMAP.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12–24 hours.
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 5% HCl, 5% NaHCO
, and brine. -
Purification: Recrystallize from EtOH/Hexane (MDB derivatives often crystallize well) or purify via silica gel chromatography.
-
Deprotection Protocol (Reductive Cleavage)
Objective: Cleave the MDB ester/carbamate to restore the free acid/amine.
-
Reagents: Zinc dust (activated, 20-50 equiv), Acetic Acid (AcOH).
-
Solvent: 90% AcOH / 10% H
O (or MeOH/AcOH mix for solubility). -
Procedure:
-
Dissolve the MDB-protected substrate in the solvent.
-
Add activated Zinc dust in portions at 0°C to control the exotherm.
-
Stir vigorously at RT for 1–4 hours. Monitor by TLC (disappearance of the yellow dinitro spot).
-
Workup: Filter the zinc through Celite. Concentrate the filtrate.
-
Purification: The resulting amine byproduct is basic; the target acid can be extracted into mild base (NaHCO
) or purified by RP-HPLC.
-
Visualizing the Orthogonality Logic
Figure 2: Orthogonality map demonstrating MDB's role in a multi-protecting group strategy.
References
-
Eisner, L., et al. (2019).[2] "Molecularly Imprinted Sol-Gel for TNT Detection with Optical Micro-Ring Resonator Sensor Chips." Sensors, 19(18).[2] Link
-
Hocker, M. D., et al. (1995).[3] "p-Nitrobenzyl side-chain protection for solid-phase synthesis." Peptide Research, 8(6), 310-315.[3] Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455–2504. Link
-
Sigma-Aldrich.[4][5] "Product Specification: 4-Methyl-3,5-dinitrobenzyl alcohol." Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Methyl-3,5-dinitrobenzyl alcohol
[1]
Part 1: Executive Safety Directive
STOP AND READ: 4-Methyl-3,5-dinitrobenzyl alcohol (CAS: 54413-56-6 or analogs) belongs to the nitro-aromatic class of compounds.[1] While often used as a synthetic intermediate, it possesses latent high-energy characteristics.[1]
Critical Hazard: Like many polynitro-aromatics, this compound has the potential to explosively decompose upon heating, shock, or friction. Old, dried-out samples where crystal structures have changed or peroxides have formed (in ether solvents) are particularly hazardous.[1]
The Golden Rule of Disposal: Do NOT attempt to chemically neutralize or destroy this compound via oxidation or reduction in the laboratory. The exothermicity of such reactions can trigger a runaway decomposition. The only approved disposal method is controlled high-temperature incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]
Part 2: Chemical Profile & Hazard Analysis
To handle this waste safely, you must understand the "Why" behind the protocols.
| Property | Hazard Implication |
| Structure | Polynitro-aromatic: The presence of two nitro ( |
| Stability | Shock/Heat Sensitive: May decompose violently if subjected to temperatures >150°C or mechanical impact (grinding/friction). |
| Reactivity | Base Sensitivity: Reacts with strong bases (NaOH, KOH) to form aci-nitro salts , which are often more shock-sensitive than the parent compound.[1] |
| Physical State | Solid/Crystal: Dry crystals are more sensitive to static discharge and friction than wet/solvated forms. |
Segregation Logic (Incompatibility Matrix)
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Assessment
Before touching the container, assess the physical state of the material.
WARNING: If the bottle is old, has crystals forming around the cap, or the material appears "crusty" and dry:
-
DO NOT OPEN. Friction from unscrewing the cap can detonate sensitive crystals in the threads.
-
Contact EHS immediately for remote handling or bomb squad intervention.
Phase 2: Stabilization (Phlegmatization)
If the material is known to be fresh and safe to handle, it should be phlegmatized (desensitized) before transport.
-
Wetting Agent: Use water or a water/ethanol (50:50) mixture.
-
Procedure: Gently add the wetting agent to the solid waste to ensure it remains damp (at least 20% wt. moisture). This significantly reduces shock sensitivity.
-
Verification: Visually confirm the solid is a wet paste or slurry.
Phase 3: Packaging & Labeling
Container Selection:
-
Primary: High-Density Polyethylene (HDPE) wide-mouth jar. Avoid glass if possible to prevent shrapnel; if glass is required by your specific waste stream, it must be PVC-coated.[1]
-
Secondary: Clear plastic bag (4 mil thickness) to contain leaks.
Labeling Requirements:
-
Chemical Name: 4-Methyl-3,5-dinitrobenzyl alcohol (Write out fully; no abbreviations).
-
Hazard Class: Toxic, Flammable Solid (if dry), High Energy/Shock Sensitive (Add this custom warning).[1]
-
RCRA Consideration: While not always explicitly P-listed, treat as D003 (Reactive) if dry/energetic properties are suspected, or strictly as hazardous organic waste.[1]
Phase 4: Waste Stream Handoff
-
Documentation: On the waste manifest, explicitly flag the "Polynitro" nature of the compound.
-
Transport: Ensure the waste contractor is aware they are transporting a potentially energetic nitro compound so they do not compact it in the truck.
Part 4: Visualized Workflows
Diagram 1: Disposal Decision Tree
This logic flow ensures you do not accidentally detonate a compromised container.
Caption: Decision logic for handling nitro-aromatic waste. Red paths indicate immediate stop-work conditions.
Diagram 2: Chemical Incompatibility Map
Understanding what NOT to mix is as important as the disposal itself.
Caption: Critical segregation rules. Never mix the target compound with bases or oxidizers.
Part 5: Emergency Contingencies
| Scenario | Immediate Action |
| Spill (Solid) | Do NOT sweep (friction hazard). Wet the spill gently with water mist. Scoop with plastic/non-sparking shovel into a pail of water. |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Nitro compounds absorb through skin and can cause methemoglobinemia (blue skin/lips). |
| Fire | Evacuate area. Do NOT fight advanced fires involving nitro compounds; they provide their own oxygen. Explosion risk is high. |
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes. Retrieved from [Link]
Personal protective equipment for handling 4-Methyl-3,5-dinitrobenzyl alcohol
The following guide details the personal protective equipment (PPE) and operational safety protocols for handling 4-Methyl-3,5-dinitrobenzyl alcohol .
This document is structured for researchers requiring immediate, actionable safety intelligence. It moves beyond standard Safety Data Sheet (SDS) recommendations to address the specific physicochemical hazards associated with polynitro-aromatic alcohols.
CAS: 171809-20-4 | Formula:
Part 1: Hazard Identification & Risk Assessment
The Senior Scientist's Perspective: While often classified primarily as an irritant (Skin/Eye Irrit. 2), this compound requires a higher tier of caution due to its structural homology to 2,4,6-Trinitrotoluene (TNT) . It possesses a toluene core with two nitro groups in the meta positions.
-
Energetic Potential: Although less sensitive than TNT, the dinitro functionality implies thermal instability. It must be treated as a potentially energetic material . Avoid friction, shock, and temperatures >100°C.
-
Permeation Risk: Nitro-aromatics are lipophilic and can rapidly permeate standard nitrile rubber in solution, leading to systemic toxicity (methemoglobinemia risk via skin absorption).
-
Base Sensitivity: Like many nitro-aromatics, this compound can form unstable quinoid salts when exposed to strong bases (e.g., NaOH, KOH), increasing sensitivity to shock.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Solution Prep/Spill Cleanup) | Scientific Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer) | Laminate (Silver Shield) or Viton | Nitro-aromatics can permeate nitrile in <15 mins. Laminate offers >4hr breakthrough protection [1]. |
| Respiratory | N95 (if in Fume Hood) | P100 / PAPR (if outside Hood) | Prevent inhalation of dust; nitro compounds can cause respiratory sensitization. |
| Eye/Face | Chemical Goggles | Face Shield + Goggles | Safety glasses are insufficient for powders that are both irritants and potential sensitizers. |
| Body | Lab Coat (Cotton/Flame Resistant) | Tyvek Suit + Apron | Synthetic blends (polyester) can melt into skin if a thermal event occurs. Use natural fibers or FR-rated gear. |
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the reagent.
Figure 1: PPE Selection Logic. Note the escalation to Laminate gloves for solutions due to the "carrier effect" of solvents accelerating nitro-aromatic permeation.
Part 3: Operational Protocol (The Self-Validating System)
To ensure safety, follow this workflow. Each step includes a "Check" to validate safety before proceeding.
Preparation & Weighing
-
Static Control: Nitro-aromatic powders can be electrostatically charged. Use an anti-static gun or ionizer bar in the balance enclosure.
-
Tooling: Use plastic or wooden spatulas . Avoid metal-on-metal friction which can create hot spots or sparks.
-
Checkpoint: Ensure the balance is grounded. If the powder clings to the spatula, stop and dissipate static.
Solubilization
-
Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.
-
Thermal Control: If heating is required to dissolve, use a water bath or heating block set below 60°C . Never use an open flame or heat gun.
-
Checkpoint: Verify no strong bases (NaOH, NaH) are present in the receiving vessel before addition.
Reaction & Handling
-
Inert Atmosphere: Run reactions under Nitrogen or Argon to prevent oxidation side-reactions.
-
Quenching: When quenching reactions containing this intermediate, add the quench agent slowly and monitor temperature.
-
Checkpoint: Monitor exotherms. If temp rises >10°C/min unexpectedly, remove heat source and lower sash.
Operational Workflow Diagram
Figure 2: Operational Workflow. Critical Control Points (CCPs) are marked at transition arrows.
Part 4: Emergency & Disposal Procedures
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and P100 respirator.
-
Contain: Do not dry sweep (dust explosion risk). Cover with a solvent-dampened pad (ethanol) or use a HEPA vacuum designated for hazardous dust.
-
Decontaminate: Wash surface with mild detergent and water. Do not use bleach (hypochlorites can react aggressively with amines/nitro groups).
Waste Disposal[1][2][3][4][5]
-
Classification: Hazardous Organic Waste (High BTU).
-
Segregation: CRITICAL: Segregate from strong bases and oxidizers. Label clearly as "Nitro-Aromatic Waste - Potential Energetic."
-
Destruction: Incineration is the only recommended disposal method.
References
-
National Institutes of Health (NIH). (2025). Chemical Resistance of Disposable Nitrile Gloves. Retrieved from [Link]
-
CAS Common Chemistry. (2025).[1] 4-Methyl-3,5-dinitrobenzenemethanol Details. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
